Brazilein
Description
Properties
IUPAC Name |
6a,9,10-trihydroxy-6,7-dihydroindeno[2,1-c]chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,18-20H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGERTGWKXFAEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C4C=CC(=O)C=C4OCC31O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975425 | |
| Record name | 6a,9,10-Trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600-76-0 | |
| Record name | Brazilein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6a,9,10-Trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Brazilein: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilein is a natural homoisoflavonoid compound and a red pigment. It is the oxidized form of brazilin, a compound extracted from the heartwood of trees in the Caesalpinia genus, particularly Caesalpinia sappan L. (sappanwood) and Paubrasilia echinata (Brazilwood).[1][2][3] Historically used as a dye, this compound has garnered significant scientific interest for its diverse and potent biological activities.[3] These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, making it a valuable lead compound in drug discovery and development.[4] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and key biological mechanisms, intended for a scientific audience.
Chemical Identity and Structure
This compound is a tetracyclic compound featuring two aromatic rings, a pyrone ring, and a five-membered ring. Its structure is closely related to that of brazilin, differing by the oxidation of a hydroxyl group to a quinonoid moiety, which is responsible for its deep red color.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
|---|---|---|
| IUPAC Name | 6a,7-dihydro-3,6a,10-trihydroxy-benz[b]indeno[1,2-d]pyran-9(6H)-one | |
| CAS Number | 600-76-0 | |
| Molecular Formula | C₁₆H₁₂O₅ | |
| SMILES | O=C1C=C2C(C=C1O)=C3C4=C(OCC3(C2)O)C=C(O)C=C4 |
| InChIKey | MLWIYODOURBGPI-UHFFFAOYSA-N | |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. It is a solid compound, typically appearing as a brown to reddish-brown powder.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
|---|---|---|
| Molecular Weight | 284.26 g/mol | |
| Melting Point | 249 - 253 °C (decomposes) | |
| pKa₁ | 6.5 | |
| pKa₂ | 9.5 | |
| λmax | 447 nm | |
| Appearance | Brown to reddish-brown solid |
| Solubility | DMSO: 11 mg/mLDMF: 11 mg/mLPBS (pH 7.2): 0.16 mg/mLEthanol (B145695): Slightly soluble | |
The color of this compound in aqueous solutions is pH-dependent. It appears yellow in acidic conditions (pH 3), shifts to orange at neutral pH, and becomes red in alkaline conditions (pH 9), which is attributed to the protonation and deprotonation of its hydroxyl groups.
Biological and Pharmacological Properties
This compound exhibits a wide range of pharmacological activities, which are summarized below.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its primary anticancer mechanisms involve the induction of apoptosis and cell cycle arrest.
Table 3: Cytotoxicity (IC₅₀) of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM) | Citation |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 3.96 | 14.1 | |
| MDA-MB-231 | Breast Cancer | 2.36 | 8.4 | |
| HepG2 | Liver Cancer | 3.15 | 11.3 | |
| Hep3B | Liver Cancer | 3.42 | 12.2 | |
| A549 | Lung Cancer | 9.68 | 34.6 |
| Ca9-22 | Gingival Cancer | 8.63 | 30.8 | |
Anti-inflammatory Activity
This compound is a potent anti-inflammatory agent. It significantly inhibits the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced macrophage cells. At a concentration of 10 µM, this compound effectively inhibits NO production in J774A.1 cells. This effect is mediated through the suppression of inflammatory signaling pathways.
Antimicrobial Activity
This compound possesses activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.
Table 4: Antimicrobial Activity (MIC) of this compound
| Organism | Strain Type | MIC (µg/mL) | Citation |
|---|---|---|---|
| E. coli | Gram-negative | 32 | |
| P. aeruginosa | Gram-negative | 512 | |
| S. aureus | MSSA (Gram-positive) | 512 |
| S. aureus | MRSA (Clinical Isolates) | 16-32 (MIC₅₀) | |
Immunosuppressive Activity
This compound has been identified as an important immunosuppressive component of Caesalpinia sappan. It inhibits the proliferation of mouse spleen lymphocytes induced by concanavalin (B7782731) A at concentrations ranging from 1 to 10 µg/mL, suggesting its potential in modulating immune responses.
Molecular Mechanisms and Signaling Pathways
This compound exerts its biological effects by modulating specific intracellular signaling pathways.
Inhibition of GSK-3β/β-Catenin Pathway in Breast Cancer
In human breast cancer cells (MCF-7), this compound induces cell cycle arrest at the G1 phase by targeting the GSK-3β/β-Catenin pathway. Treatment with this compound leads to the activation of Glycogen Synthase Kinase-3β (GSK-3β), which subsequently promotes the degradation of β-Catenin. The reduction in nuclear β-Catenin levels leads to the downregulation of its target gene, Cyclin D1, a critical regulator of the G1-S phase transition. This cascade ultimately inhibits cell proliferation.
Suppression of IRAK4-NF-κB Pathway in Inflammation
This compound exerts its anti-inflammatory effects by targeting the Toll-like receptor (TLR) signaling pathway. In LPS-stimulated macrophages, this compound decreases the expression of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This leads to the suppression of downstream MAPK signaling and IKKβ activation. Consequently, the nuclear translocation and activation of the transcription factor NF-κB are inhibited, resulting in reduced expression of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1.
Key Experimental Methodologies
Reproducible experimental protocols are essential for the scientific investigation of this compound.
Extraction and Isolation from Caesalpinia sappan L.
This protocol is based on established methods for isolating this compound from its natural source.
Protocol:
-
Maceration: Mix 300 g of powdered C. sappan heartwood with 1,700 mL of pure ethanol in a suitable container.
-
Extraction: Continuously stir the mixture at room temperature for 3 days to allow for the extraction of active compounds.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract from the solid wood residue.
-
Concentration: Concentrate the clear filtrate using a rotary evaporator at 45°C for approximately 40 minutes to yield a crude extract.
-
Purification: Subject the crude extract to further purification steps, such as silica (B1680970) gel column chromatography, to isolate pure this compound. The purity should be confirmed by analytical methods like NMR spectroscopy.
MTT Assay for Cytotoxicity
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include untreated cells as a negative control and a solvent (e.g., DMSO) control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis for Protein Expression
This protocol is used to detect specific proteins in a sample, such as GSK-3β, β-Catenin, and Cyclin D1.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-GSK-3β, anti-β-Catenin, anti-Cyclin D1, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression levels.
Conclusion
This compound is a phytochemical with a well-defined chemical structure and a compelling profile of biological activities. Its demonstrated efficacy in inhibiting cancer cell growth, suppressing inflammation, and combating microbial infections highlights its significant therapeutic potential. The elucidation of its mechanisms of action, particularly its modulation of the GSK-3β/β-Catenin and IRAK4-NF-κB signaling pathways, provides a solid foundation for further preclinical and clinical development. This guide summarizes the core technical information on this compound to support ongoing research and drug discovery efforts in oncology, immunology, and infectious diseases.
References
Brazilein: A Technical Guide for Researchers
An in-depth exploration of the chemical properties, biological activities, and experimental protocols for Brazilein (CAS No: 600-76-0), a natural compound with significant therapeutic potential.
This technical guide provides a comprehensive overview of this compound, a bioactive homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan L. (Sappanwood). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's physicochemical properties, key biological activities, and relevant experimental methodologies.
Physicochemical Properties
This compound is a red pigment and the oxidized form of Brazilin. Its chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 600-76-0 | [1] |
| Molecular Formula | C16H12O5 | [1] |
| Molecular Weight | 284.26 g/mol | [2] |
| Appearance | Brown to reddish-brown solid | [2] |
| Purity | ≥95% (commercially available) | [1] |
| Solubility | DMF: 11 mg/mL, DMSO: 11 mg/mL, Ethanol (B145695): Slightly soluble, PBS (pH 7.2): 0.16 mg/mL |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
This compound exhibits cytotoxic effects against various cancer cell lines. The primary mechanism involves the induction of cell cycle arrest and apoptosis.
Table 2.1: Cytotoxic Activity of this compound against various cancer cell lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HepG2 | Liver Cancer | 3.15 |
| Hep3B | Liver Cancer | 3.42 |
| MDA-MB-231 | Breast Cancer | 2.36 |
| MCF-7 | Breast Cancer | 3.96 (7.23 ± 0.24 µmol/L) |
| A549 | Lung Cancer | 9.68 |
| Ca9-22 | Oral Cancer | 8.63 |
A key signaling pathway implicated in this compound's anticancer effect in breast cancer is the GSK-3β/β-Catenin/cyclin D1 pathway . This compound activates Glycogen Synthase Kinase 3β (GSK-3β), which leads to a reduction in β-Catenin protein levels. This, in turn, downregulates the expression of Cyclin D1, a crucial protein for the G1 to S phase transition in the cell cycle, ultimately causing cell cycle arrest in the G1 phase.
Caption: this compound's anticancer signaling pathway in breast cancer cells.
Anti-inflammatory Activity
This compound has been shown to suppress inflammatory responses. One of the key mechanisms is the inactivation of the IRAK4-NF-κB pathway in lipopolysaccharide (LPS)-induced macrophages. This compound decreases the expression of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which subsequently suppresses the MAPK signaling pathway and IKKβ. This leads to the inactivation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor for pro-inflammatory cytokines. The downstream effect is a reduction in the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, MCP-1, MIP-2, and IL-6.
Caption: this compound's anti-inflammatory signaling pathway.
Antimicrobial Activity
This compound has demonstrated activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2.2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| E. coli | 32 |
| P. aeruginosa | 512 |
| Methicillin-susceptible S. aureus (MSSA) | 512 |
| Methicillin-resistant S. aureus (MRSA) (MIC50s) | 16-32 |
Experimental Protocols
Extraction and Isolation of this compound from Caesalpinia sappan
Several methods have been reported for the extraction and purification of this compound from the heartwood of Caesalpinia sappan.
Method 1: Maceration and Column Chromatography
-
Extraction: The powdered heartwood of C. sappan is macerated with methanol (B129727) at room temperature for several days. The resulting extract is then filtered and concentrated under reduced pressure.
-
Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. Elution is typically performed with a solvent gradient, such as chloroform-methanol, to separate the different components. Fractions containing this compound are collected and further purified.
Method 2: High-Performance Countercurrent Chromatography (HPCCC)
-
Sample Preparation: An ethyl acetate (B1210297) extract of C. sappan is prepared.
-
Solvent System Selection: A suitable two-phase solvent system is chosen. A commonly used system is chloroform-methanol-water (4:3:2, v/v/v).
-
HPCCC Separation: The separation is performed on an HPCCC instrument. The sample is injected, and the separation is carried out in reversed-phase mode. The effluent is monitored by UV detection (e.g., at 285 nm), and fractions are collected.
-
Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for the extraction and purification of this compound.
Cell Viability and Cytotoxicity Assays
MTT Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis
Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold ethanol (e.g., 70%) and stored at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
Western Blot Analysis
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., GSK-3β, β-Catenin, Cyclin D1).
-
Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising natural compound with well-documented anticancer and anti-inflammatory properties. The established mechanisms of action, particularly the modulation of the GSK-3β/β-Catenin and IRAK4-NF-κB signaling pathways, provide a solid foundation for further preclinical and clinical investigations. The experimental protocols outlined in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this compound.
References
- 1. This compound, a compound isolated from Caesalpinia sappan Linn., induced growth inhibition in breast cancer cells via involvement of GSK-3β/β-Catenin/cyclin D1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a compound isolated from Caesalpinia sappan Linn., induced growth inhibition in breast cancer cells via involvement of GSK-3β/β-Catenin/cyclin D1 pathway [agris.fao.org]
Brazilein solubility in different laboratory solvents
An In-depth Technical Guide to the Solubility of Brazilein in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a natural red pigment with known anti-inflammatory and antioxidant properties, in a range of common laboratory solvents. Understanding the solubility of this compound is a critical factor for researchers in the fields of natural product chemistry, pharmacology, and drug development to enable accurate experimental design, formulation, and biological activity assessment.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents, reflecting its complex chemical structure. The following table summarizes the available quantitative and qualitative solubility data for this compound in key laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.
| Solvent | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥8.6 mg/mL, 11 mg/mL | Not Specified | Two sources provide similar quantitative values, indicating good solubility. |
| Dimethylformamide (DMF) | 11 mg/mL[1] | Not Specified | Good solubility reported from a commercial supplier. |
| Ethanol | 30.0 mg/mL | Not Specified | One commercial supplier provides this quantitative value. However, another source describes it as "slightly soluble," indicating a potential discrepancy that may warrant experimental verification depending on the application.[1] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 0.16 mg/mL[1] | Not Specified | Low solubility in aqueous buffer at physiological pH. |
| Methanol | Slightly Soluble[2] | Not Specified | Quantitative data is not readily available, but it is qualitatively described as having limited solubility. |
| Acetone | Not Soluble[2] | Not Specified | This compound is reported to be insoluble in acetone. |
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound in various laboratory solvents.
2.1. Materials
-
This compound (high purity)
-
Selected laboratory solvents (e.g., DMSO, DMF, Ethanol, Methanol, Water, PBS at a specific pH)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Incubator or water bath for temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and transfer it into a glass vial. The exact amount should be recorded.
-
Add a known volume of the desired solvent (e.g., 1-2 mL) to the vial. The goal is to create a suspension with undissolved solid this compound visible.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or add a magnetic stir bar and place them on a magnetic stirrer.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached. Typically, 24 to 48 hours is recommended. The agitation should be vigorous enough to keep the solid suspended.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 24 hours at the same constant temperature. This allows the excess, undissolved this compound to sediment.
-
Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.
-
-
Filtration:
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
2.3. Calculation of Solubility The solubility of this compound in the tested solvent is calculated from the concentration of the undiluted, saturated solution, taking into account the dilution factor used during the analysis. The result is typically expressed in mg/mL or mol/L.
Visualization of this compound's Interaction with the TNF Signaling Pathway
This compound has been shown to exert anti-inflammatory effects, in part, through the inhibition of the Tumor Necrosis Factor (TNF) signaling pathway. The following diagram, generated using the DOT language, illustrates a simplified representation of this pathway and indicates the potential point of inhibition by this compound.
References
The Botanical Treasure: A Technical Guide to the Natural Sources and Extraction of Brazilein
For Researchers, Scientists, and Drug Development Professionals
Brazilein, a potent red pigment and bioactive compound, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural origins of this compound, detailing the botanical sources and outlining the methodologies for its extraction and quantification. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and natural product chemistry.
Natural Sources of this compound
This compound is the oxidized form of the homoisoflavonoid brazilin (B1667509). The primary natural sources of brazilin are the heartwoods of several species of trees belonging to the Leguminosae (Fabaceae) family. Historically, these woods were prized for their use in producing vibrant red dyes.
The principal botanical sources include:
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Sappanwood (Caesalpinia sappan L. or Biancaea sappan) : Native to Southeast Asia, this is one of the most well-studied sources of brazilin.[1][2] It is widely used in traditional medicine and as a natural colorant.[2]
-
Brazilwood (Paubrasilia echinata Lam.) : Endemic to the Atlantic Forest of Brazil, this tree is the historical source of the red dye that gave the country its name.[3][4] Over-exploitation has led to its classification as an endangered species.
-
Mexican Logwood or Braziletto (Haematoxylum brasiletto H. Karst.) : Found in Mexico, Central America, and parts of South America, this tree is another significant source of brazilin.
-
Caesalpinia violacea : This species is also recognized as a source of brazilin.
The heartwood of these trees contains the nearly colorless precursor, brazilin, which is oxidized to the colored compound, this compound, upon exposure to air and light.
Extraction of this compound and Brazilin
The extraction of this compound is preceded by the extraction of its precursor, brazilin, from the heartwood of the aforementioned plant species. A variety of methods have been developed, ranging from traditional solvent extraction to more modern techniques. The choice of method can significantly impact the yield and purity of the final product.
General Extraction Workflow
The general process for obtaining this compound from its natural sources can be visualized as a multi-step workflow. This process begins with the preparation of the raw plant material, followed by extraction, purification, and finally, analysis of the isolated compound.
Quantitative Data on Extraction Yields
The yield of brazilin and this compound can vary significantly depending on the plant source, the extraction method, and the solvent used. The following table summarizes quantitative data from various studies.
| Plant Source | Extraction Method | Solvent | Compound | Yield (% w/w of dried material) | Reference |
| Caesalpinia sappan | Maceration (72h) | 96% Ethanol (B145695) | This compound | 3.02% | |
| Caesalpinia sappan | Ethanolic Extraction | Ethanol | Brazilin | 1.26% | |
| Caesalpinia sappan | Maceration | 99% Ethanol | Brazilin | - | |
| Caesalpinia sappan | Soxhlet Extraction | Absolute Ethanol | Brazilin | - | |
| Caesalpinia sappan | Ultrasonic-Assisted | 30% Ethanol | Brazilin | - | |
| Caesalpinia sappan | Methanol (B129727) Extraction | Methanol | This compound | 0.3% |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction, quantification, and biological evaluation of this compound.
Protocol for Maceration Extraction of this compound from Caesalpinia sappan
This protocol is adapted from a study focused on optimizing this compound yield.
-
Sample Preparation : The heartwood of Caesalpinia sappan is first blanched with water at 85°C for 1 minute and then dried in a cabinet dryer at 55°C. The dried heartwood is then ground into a fine powder.
-
Maceration : The powdered heartwood is macerated in 96% ethanol for 72 hours at room temperature.
-
Filtration and Concentration : The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Purification : The crude extract can be further purified using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).
Protocol for Quantification of this compound using HPLC
This protocol outlines a validated HPLC method for the quantification of this compound.
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution is typically used. For example, a mixture of acetonitrile (B52724) (Solvent A) and 0.1% w/v acetic acid in water (Solvent B). A sample gradient profile could be: 0–12 min with 15% A, 12–16 min with 30% A, 16–21 min with 45% A, and 21–35 min with 60% A.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 280 nm or 282 nm.
-
Injection Volume : 20 µL.
-
Standard Preparation : A stock solution of pure this compound is prepared in methanol (e.g., 1000 µg/mL) and then serially diluted to create a calibration curve.
-
Sample Preparation : The dried extract is accurately weighed and dissolved in methanol to a known concentration. The solution is then filtered through a 0.45 µm syringe filter before injection.
Protocol for Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol is a general guideline and may need optimization for specific cell lines and experimental conditions.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 18-24 hours to allow for cell attachment.
-
Treatment : Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition : After the incubation period, add 20 µL of a 5 mg/mL MTT stock solution to each well and incubate for 30 minutes to 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control.
Protocol for Western Blotting
Western blotting is used to detect specific proteins in a sample. This protocol can be used to analyze the effect of this compound on the expression of proteins involved in signaling pathways.
-
Protein Extraction : After treating cells with this compound, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory disorders.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. This compound has been demonstrated to suppress this pathway. One mechanism involves the inhibition of IRAK4 expression, which in turn suppresses MAPK signaling and IKKβ, leading to the inactivation of NF-κB. More recent studies have shown that this compound can also disrupt the polyubiquitination of RIPK1 in the TNFR1 signaling complex, which is essential for canonical NF-κB activation.
Induction of Apoptosis
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It can trigger the intrinsic (mitochondrial) pathway of apoptosis by upregulating the expression of pro-apoptotic proteins like p53 and Bax, and downregulating anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequently, the executioner caspase-3, culminating in cell death.
Modulation of the GSK-3β/β-catenin Pathway
The GSK-3β/β-catenin signaling pathway is crucial for cell proliferation and differentiation. In some cancer cells, this pathway is dysregulated. This compound has been found to activate GSK-3β, which then phosphorylates β-catenin, targeting it for degradation. The reduction in β-catenin levels leads to the downregulation of its target genes, such as cyclin D1, resulting in cell cycle arrest at the G1 phase and inhibition of cancer cell growth.
References
- 1. frontiersin.org [frontiersin.org]
- 2. thaiscience.info [thaiscience.info]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Identification of this compound type B as a key marker for the presence of brazilwood in colored historical objects - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00798D [pubs.rsc.org]
Brazilein and Brazilin: A Technical Guide to Chemical Differences, Conversion, and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of brazilein and brazilin (B1667509), two key compounds derived from the heartwood of Caesalpinia sappan L. (sappanwood). It delineates their chemical distinctions, details experimental protocols for the extraction of brazilin and its oxidative conversion to this compound, and presents a comparative summary of their physicochemical properties. Furthermore, this guide elucidates the involvement of these compounds in distinct biological signaling pathways, offering insights for their potential applications in drug discovery and development.
Introduction
Brazilin is a naturally occurring homoisoflavonoid that, upon oxidation, is converted to the quinonoid pigment this compound.[1] While brazilin itself is largely colorless, this compound imparts a deep red color and has been historically used as a dye.[2] Beyond their tinctorial properties, both molecules have garnered significant interest in the scientific community for their diverse biological activities. This guide serves as a technical resource for professionals engaged in the study and application of these compounds.
Chemical Differences: Brazilin vs. This compound
The fundamental chemical distinction between brazilin and this compound lies in the oxidation state of a specific hydroxyl group. Brazilin possesses a secondary alcohol at the C6a position, which is oxidized to a ketone in this compound, resulting in a conjugated quinone-methide system responsible for its color.[3] This structural alteration has profound effects on the molecule's electronic properties and, consequently, its biological activity.
Chemical Structures
-
Brazilin: (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol
-
This compound: 6a,7-dihydro-3,6a,10-trihydroxy-benz[b]indeno[1,2-d]pyran-9(6H)-one
Quantitative Data Summary
The following tables summarize the key quantitative differences between brazilin and this compound.
| Property | Brazilin | This compound |
| Molecular Formula | C₁₆H₁₄O₅ | C₁₆H₁₂O₅ |
| Molecular Weight | 286.28 g/mol [4] | 284.26 g/mol [5] |
| Appearance | White to yellow crystalline solid | Brown to reddish-brown solid |
| CAS Number | 474-07-7 | 600-76-0 |
Table 1: General Chemical Properties
| Solvent | Brazilin Solubility | This compound Solubility |
| Water (PBS, pH 7.2) | 10 mg/mL | 0.16 mg/mL |
| Ethanol | ≥28.6 mg/mL | Slightly soluble |
| DMSO | Up to 57 mg/mL | 11 mg/mL |
| DMF | 30 mg/mL | 11 mg/mL |
Table 2: Solubility Data
| Parameter | Brazilin | This compound |
| pKa₁ | 6.6 | 6.5 |
| pKa₂ | 9.4 | 9.5 |
| Stability | Sensitive to air and light, leading to oxidation to this compound. | Inherently unstable and sensitive to pH, solvent, and light. More stable than brazilin against degradation. |
Table 3: Physicochemical Properties
Experimental Protocols
Extraction of Brazilin from Caesalpinia sappan
This protocol is adapted from established methods for the isolation of brazilin.
Materials:
-
Dried heartwood of Caesalpinia sappan
-
Methanol (B129727) (100% v/v)
-
n-hexane
-
Ethyl acetate
-
Chloroform
-
Silica (B1680970) gel for column chromatography
-
Whatman Grade 42 filter paper
-
Rotary evaporator
Procedure:
-
Grind the dried heartwood of Caesalpinia sappan to a fine powder.
-
Macerate the powdered wood in 100% methanol for 24 hours at room temperature.
-
Filter the mixture through Whatman Grade 42 filter paper. Repeat the maceration and filtration process three times with fresh methanol.
-
Combine the methanolic filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a solid extract.
-
To remove non-polar compounds, wash the solid extract with n-hexane.
-
The resulting methanol fraction is then subjected to column chromatography on silica gel.
-
Elute the column with a mobile phase of chloroform:methanol (5:1 v/v).
-
Collect the early fractions and monitor by Thin Layer Chromatography (TLC) for the presence of brazilin.
-
Combine the fractions containing pure brazilin and concentrate to yield the final product.
Conversion of Brazilin to this compound
This protocol describes a controlled oxidation of brazilin to this compound.
Materials:
-
Purified brazilin
-
Sodium iodate (B108269) (NaIO₃)
-
Ethanol
-
Water
Procedure:
-
Dissolve the purified brazilin in a minimal amount of ethanol.
-
Prepare a solution of sodium iodate in water.
-
Slowly add the sodium iodate solution to the brazilin solution while stirring. The amount of sodium iodate should be stoichiometrically equivalent to the amount of brazilin.
-
The solution will change color to a deep red, indicating the formation of this compound.
-
The reaction can be monitored by TLC or UV-Vis spectroscopy to ensure complete conversion.
-
Once the reaction is complete, the this compound can be precipitated, filtered, and dried.
Biological Signaling Pathways
Brazilin and this compound have been shown to modulate distinct signaling pathways, highlighting their potential as therapeutic agents.
This compound: Inhibition of the GSK-3β/β-Catenin/Cyclin D1 Pathway
This compound has demonstrated anticancer activity by targeting the GSK-3β/β-catenin/cyclin D1 pathway. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. This compound activates Glycogen Synthase Kinase 3β (GSK-3β), which in turn phosphorylates β-catenin, marking it for proteasomal degradation. The subsequent decrease in nuclear β-catenin leads to the downregulation of its target gene, Cyclin D1, a key regulator of the cell cycle, ultimately causing cell cycle arrest in the G1 phase.
Caption: this compound's inhibition of the GSK-3β/β-catenin pathway.
Brazilin: Activation of the STING/TBK1/IRF3 Pathway
Brazilin has been identified as an activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines, mounting an immune response.
Caption: Brazilin's activation of the STING/TBK1/IRF3 pathway.
Conclusion
This compound and brazilin, while structurally similar, exhibit distinct chemical properties and biological activities. The conversion of brazilin to this compound through oxidation is a key transformation that unlocks a different spectrum of bioactivity. The detailed experimental protocols and an understanding of their engagement with specific signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of these fascinating natural compounds. Further investigation into their mechanisms of action and optimization of their properties could lead to the development of novel therapeutic agents.
References
Unveiling the Spectroscopic Secrets of Brazilein: A Technical Guide to its Photophysical and Fluorescent Properties
For Researchers, Scientists, and Drug Development Professionals
Brazilein, the oxidized form of brazilin (B1667509), is a natural dye extracted from the heartwood of sappanwood (Caesalpinia sappan L.). Its vibrant color, which varies with pH, has made it a subject of interest for centuries, not only as a textile dye but also in the realm of biomedical research for its potential therapeutic applications. This technical guide provides an in-depth exploration of the photophysical and fluorescent properties of this compound, offering a valuable resource for researchers leveraging its unique spectroscopic characteristics in various scientific endeavors, including cellular imaging and drug development.
Core Photophysical Characteristics
This compound's interaction with light is dictated by its molecular structure, which is highly sensitive to the surrounding chemical environment, particularly pH. In aqueous solutions, this compound exists in different protonated forms, each with distinct absorption and emission properties. The ground and excited state acid-base equilibria of this compound have been investigated, revealing multiple species across a wide pH range.[1][2][3]
The fluorescence quantum yield of this compound is notably lower than its reduced form, brazilin, by approximately two orders of magnitude.[1][2] This is attributed to the dominance of non-radiative decay pathways in this compound, likely involving an excited-state intramolecular proton transfer (ESIPT) that leads to a quinoidal-like structure. This efficient non-radiative decay channel contributes to this compound's higher stability compared to brazilin.
Quantitative Photophysical Data
The following tables summarize the key quantitative photophysical parameters of this compound in aqueous solutions.
| Parameter | Value | pH | Notes | Reference |
| Absorption Maxima (λabs) | 446 nm, 541 nm | Not Specified (in DMSO) | Band I is associated with the B-ring in the cinnamoyl system, and Band III (276 nm) with the A ring system. | |
| 445 nm, 556 nm | Not Specified | Molar absorption coefficients are 64,500 and 36,500 L mol⁻¹ cm⁻¹, respectively. | ||
| 510 nm (form 2), 544 nm (form 3) | 7 | At pH 7, the solution is orange and consists of multiple this compound forms. | ||
| Predominantly form 3 | 9 | At pH 9, the solution is red. | ||
| Fluorescence Emission Maximum (λem) | ~520 nm | >1 | Emission band appears upon titration of this compound. | |
| Fluorescence Quantum Yield (ΦF) | 6.8 x 10-3 | 1.5 | Significantly lower than brazilin (ΦF = 0.33). | |
| Fluorescence Lifetime (τF) | ps time domain | Not Specified | Time-resolved data supports the dominance of radiationless decay pathways. |
Acid-Base Equilibria
This compound's color and fluorescence are intricately linked to its protonation state. The pKa values for the ground and excited states have been determined, highlighting the change in acidity upon photoexcitation.
| State | pKa1 | pKa2 | Method | Reference |
| Ground State (S0) | 6.5 | 9.5 | Spectrophotometric titration | |
| Excited State (S1) | 3.9 | 9.8 | Förster cycle calculation |
Experimental Protocols
Accurate characterization of this compound's photophysical properties relies on standardized experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.
UV-Visible Absorption Spectroscopy
This technique is fundamental for determining the absorption maxima (λabs) and molar absorption coefficients of this compound at different pH values.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in aqueous buffer solutions of varying pH (e.g., pH 3, 7, and 9) to a final concentration that yields an absorbance between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum from 200 to 800 nm. Use the corresponding buffer solution as a blank reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λabs). The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to determine the excitation and emission spectra, as well as the fluorescence quantum yield.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in the desired pH buffers, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Utilize a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Excitation and Emission Spectra:
-
To obtain the emission spectrum, set the excitation wavelength to a known absorption maximum (e.g., 480 nm) and scan the emission monochromator over a range of higher wavelengths (e.g., 490-800 nm).
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator over a range of lower wavelengths (e.g., 300-550 nm).
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescent standard with an emission range overlapping that of this compound (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the standard.
-
Calculate the quantum yield of this compound (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
This advanced technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τF).
Methodology:
-
Instrumentation: Employ a time-correlated single-photon counting (TCSPC) system or a fluorescence lifetime imaging microscopy (FLIM) setup.
-
Excitation: Use a pulsed laser source with a wavelength corresponding to the absorption band of this compound.
-
Data Acquisition: Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.
-
Data Analysis: Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s). The quality of the fit is assessed by the chi-squared (χ²) value.
Visualizing Key Processes
Diagrams are essential for conceptualizing the experimental workflows and the chemical transformations of this compound.
Caption: Workflow for the photophysical characterization of this compound.
The color and fluorescence of this compound are highly dependent on its molecular structure, which changes with pH due to protonation and deprotonation of its hydroxyl groups.
Caption: pH-dependent color changes of this compound in aqueous solution.
Conclusion
The photophysical and fluorescent properties of this compound are complex, offering a rich area for scientific investigation. Its sensitivity to pH provides a mechanism for its use as a sensor, while its unique spectroscopic signature can be exploited in various analytical and imaging applications. A thorough understanding of its behavior under different experimental conditions, as outlined in this guide, is crucial for harnessing the full potential of this fascinating natural molecule in research and development. The dominance of non-radiative decay pathways, while resulting in a low quantum yield, contributes to its relative photostability, a desirable characteristic for many applications. Further research into modulating its fluorescence properties, for instance through complexation with metal ions, could expand its utility in the future.
References
Brazilein: A Technical Guide to its Pharmacological Activities for Initial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilein, a natural compound isolated from the heartwood of Caesalpinia sappan L., has garnered significant attention in pharmacological research due to its diverse bioactive properties. This technical guide provides a comprehensive overview of the key pharmacological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. This document is intended to serve as a resource for initial screening and to facilitate further research and development of this compound as a potential therapeutic agent.
Core Pharmacological Activities
This compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. The following sections delve into the specifics of each of these properties, supported by experimental evidence.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 7.23 ± 0.24 | [1] |
| 4T1 | Breast Cancer | 3.7 | [2] |
| T47D | Breast Cancer | 50 (14.3 µg/mL) | |
| WiDr | Colon Cancer | 41 | |
| A549 | Lung Cancer | 43 µg/mL | [3] |
| HepG2 | Liver Cancer | 11.3 | |
| Hep3B | Liver Cancer | 12.2 | |
| MDA-MB-231 | Breast Cancer | 8.4 | |
| Ca9-22 | Gingival Cancer | 30.8 | |
| A431 | Skin Cancer | >50 | |
| BCC | Skin Cancer | ~40 | |
| SCC25 | Skin Cancer | ~35 | |
| A375 | Skin Cancer | >50 |
One of the key mechanisms underlying this compound's anticancer effect involves the GSK-3β/β-catenin signaling pathway. This compound treatment has been shown to activate GSK-3β, leading to a reduction in β-catenin protein levels and subsequent downregulation of cyclin D1, a crucial factor for G1 to S phase progression in the cell cycle. This ultimately results in G1 phase cell cycle arrest.[4]
References
- 1. Screening of Brazilian plant extracts for antioxidant activity by the use of DPPH free radical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brazilin Suppresses Inflammation via the Down-regulation of IRAK4 in LPS-stimulated Raw264.7 Macrophage [pubs.sciepub.com]
- 4. Study of antioxidant activity of non-conventional Brazilian fruits - PMC [pmc.ncbi.nlm.nih.gov]
Brazilein as a pH Indicator in Chemical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brazilein, a natural pigment extracted from the heartwood of Caesalpinia sappan (sappanwood), has garnered attention not only for its dyeing and medicinal properties but also for its utility as a pH indicator in chemical assays.[1][2] Its distinct color transition across a specific pH range makes it a viable and eco-friendly alternative to synthetic indicators. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its pH-dependent properties, and detailed protocols for its preparation and application in acid-base titrations.
Introduction to this compound as a pH Indicator
This compound is a polyphenolic compound and the oxidized form of brazilin.[3][4] Its molecular structure contains hydroxyl groups that can be protonated or deprotonated depending on the hydrogen ion concentration of the solution. This reversible protonation is the fundamental mechanism behind its function as a pH indicator.[1]
In acidic environments, the hydroxyl groups are protonated, leading to a yellow coloration. As the pH increases and the solution becomes more alkaline, these groups deprotonate, causing a shift in the electronic conjugation of the molecule and resulting in a color change to orange and then to a deep red in basic conditions.
Quantitative Data
The performance of this compound as a pH indicator is characterized by its acid dissociation constants (pKa values) and the corresponding pH range of its color transition.
| Parameter | Value | Description |
| pKa1 | 6.5 | The pH at which the first deprotonation occurs, marking the beginning of the color transition from yellow. |
| pKa2 | 9.5 | The pH at which the second deprotonation is complete, resulting in the final deep red color. |
| pH Transition Range | ~ pH 6.0 - 10.0 | The approximate pH range over which the visible color change from yellow to red occurs. |
| Color in Acidic Solution | Yellow | Observed at pH values below 6.0. |
| Color in Neutral to Basic Solution | Orange to Deep Red | Observed at pH values from approximately 7.0 to 10.0 and above. |
| Absorbance Maximum (Acidic) | ~ 440 nm | The wavelength of maximum absorbance for the yellow, protonated form. |
| Absorbance Maximum (Alkaline) | ~ 490-510 nm | The wavelength of maximum absorbance for the red, deprotonated form. |
Experimental Protocols
Preparation of this compound Indicator Solution from Sappanwood
This protocol outlines a simplified method for extracting this compound from sappanwood to create a functional pH indicator solution.
Materials:
-
Sappanwood shavings or powder
-
Ethanol (70% or higher) or distilled water
-
Beaker or flask
-
Heating mantle or hot plate
-
Filter paper and funnel
-
Storage bottle
Procedure:
-
Extraction: Place a known amount of sappanwood shavings or powder into a beaker or flask (e.g., 10 g of wood in 100 mL of solvent). Add the solvent (ethanol or distilled water).
-
Heating: Gently heat the mixture to a near-boil for approximately 30-60 minutes to facilitate the extraction of this compound. The solution will turn a deep red color.
-
Filtration: Allow the mixture to cool to room temperature and then filter it through filter paper to remove the solid wood particles.
-
Storage: Transfer the clear, colored filtrate into a labeled storage bottle. The solution is now ready to be used as a pH indicator. For longer-term storage, keep the solution in a cool, dark place.
Acid-Base Titration Using this compound Indicator
This protocol describes the use of the prepared this compound indicator in a standard acid-base titration.
Materials:
-
Burette
-
Pipette
-
Erlenmeyer flask
-
Analyte (acid or base of unknown concentration)
-
Titrant (standardized acid or base of known concentration)
-
This compound indicator solution
Procedure:
-
Preparation: Rinse the burette with the titrant solution and the pipette with the analyte solution.
-
Analyte Measurement: Accurately pipette a specific volume of the analyte into the Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of the this compound indicator solution to the analyte in the flask. The solution will turn yellow if the analyte is acidic or red if it is basic.
-
Titration: Slowly add the titrant from the burette to the analyte, constantly swirling the flask to ensure thorough mixing.
-
Endpoint Determination: Continue adding the titrant until a sharp and persistent color change is observed. This is the endpoint of the titration. If titrating an acid with a base, the color will change from yellow to orange/red. If titrating a base with an acid, the color will change from red to orange/yellow.
-
Volume Recording: Record the final volume of the titrant used from the burette.
-
Calculation: Use the volume and concentration of the titrant, and the initial volume of the analyte to calculate the concentration of the analyte.
Visualizations
Mechanism of Color Change
The color change of this compound is a direct result of the protonation and deprotonation of its hydroxyl groups in response to changes in pH.
Caption: Protonation and deprotonation of this compound leading to color change.
Experimental Workflow for Acid-Base Titration
The following diagram illustrates the standard workflow for performing an acid-base titration using this compound as an indicator.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Identification of this compound type B as a key marker for the presence of brazilwood in colored historical objects - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00798D [pubs.rsc.org]
- 4. scribd.com [scribd.com]
Methodological & Application
Brazilein histological staining protocol for cell nuclei
Introduction
Brazilein is a natural dye derived from the oxidation of brazilin (B1667509), a compound extracted from the heartwood of trees such as Paubrasilia echinata (Brazilwood) and Biancaea sappan (Sappanwood).[1][2][3] Structurally similar to hematoxylin (B73222), this compound serves as a potent histological stain for cell nuclei, imparting a distinct red to reddish-purple color.[1][4] Its application is particularly valuable in histology and pathology for visualizing nuclear morphology with clarity. The staining mechanism relies on the formation of a colored complex, or "lake," between this compound and a metallic mordant, typically aluminum or iron salts. This this compound-mordant complex then binds to the phosphate (B84403) backbone of DNA in the nuclear chromatin. These application notes provide a comprehensive protocol for the preparation and use of an aluminum-mordanted this compound solution, analogous to the widely used Harris's hematoxylin, for the progressive staining of cell nuclei in paraffin-embedded tissue sections.
Staining Principle
The effective use of this compound as a nuclear stain involves two key chemical processes:
-
Oxidation: The precursor molecule, brazilin, is a nearly colorless compound. To become an active dye, it must be chemically oxidized to this compound. This is typically achieved using an oxidizing agent such as sodium iodate.
-
Mordanting: this compound itself has a low affinity for tissue. To stain nuclei effectively, it must be complexed with a mordant, which acts as a chemical bridge. For nuclear staining, aluminum salts (e.g., potassium aluminum sulfate) are commonly used. The aluminum forms a positively charged this compound-aluminum complex (a "brazalum" or dye lake) that binds electrostatically to the negatively charged phosphate groups of nucleic acids within the nuclear chromatin. An acidic environment, often maintained by adding glacial acetic acid, enhances the specificity of the stain for nuclei.
Quantitative Data Summary
The following table summarizes the key reagents, concentrations, and times for the this compound histological staining protocol. This protocol is adapted from a standard Harris's hematoxylin formulation, as suggested by histological literature.
| Parameter | Value/Component | Notes |
| Staining Solution Reagents | For 1000 mL of Brazalum Solution | |
| Brazilin | 10.0 g | Double the amount typically used for hematoxylin. |
| Ethanol (100%) | 100 mL | To dissolve the brazilin powder. |
| Potassium Aluminum Sulfate (B86663) | 200.0 g | The mordant. |
| Distilled Water | 1000 mL | Solvent for the mordant. |
| Sodium Iodate | 0.75 g | Oxidizing agent. |
| Glacial Acetic Acid | 40 mL | Sharpens nuclear staining. |
| Differentiation Solution | 1% Acid Alcohol | 1 mL HCl in 99 mL 70% Ethanol. |
| Bluing Solution | 0.2% Ammonia (B1221849) Water | 2 mL Ammonium Hydroxide in 1000 mL Water. |
| or Saturated Lithium Carbonate | Alternative to ammonia water. | |
| Staining Time | 5 - 8 minutes | Varies with tissue type and desired intensity. |
| Differentiation Time | 15 - 30 seconds | Visually controlled under a microscope. |
| Bluing Time | 30 - 60 seconds | Until nuclei turn a distinct reddish-purple. |
Experimental Protocols
This section provides a detailed step-by-step methodology for preparing the staining solution and performing the staining procedure on formalin-fixed, paraffin-embedded tissue sections.
I. Preparation of Brazalum Staining Solution (Modified Harris's Method)
-
In a 2 L beaker or flask, dissolve 10.0 g of brazilin in 100 mL of 100% ethanol.
-
In a separate beaker, dissolve 200 g of potassium aluminum sulfate in 1000 mL of distilled water, warming the solution gently to aid dissolution.
-
Combine the two solutions in the larger flask.
-
Bring the combined solution to a boil.
-
Remove the flask from the heat and immediately add 0.75 g of sodium iodate. Stir until the solution turns a deep, dark red.
-
Cool the solution rapidly by placing the flask in an ice-water bath.
-
Once cooled, slowly add 40 mL of glacial acetic acid and mix thoroughly.
-
The solution is ready for immediate use. Filter before each use to remove any precipitate.
II. Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5-10 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3-5 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse thoroughly in running tap water, then in distilled water.
-
-
Nuclear Staining:
-
Immerse slides in the filtered Brazalum Staining Solution for 5-8 minutes.
-
-
Washing:
-
Wash slides in running tap water for 5 minutes to remove excess stain.
-
-
Differentiation:
-
Dip slides in 1% Acid Alcohol for 15-30 seconds to remove background staining. This step should be monitored microscopically; over-differentiation will result in pale nuclei.
-
Immediately stop the differentiation by washing thoroughly in running tap water for at least 1 minute.
-
-
Bluing:
-
Immerse slides in a bluing agent (e.g., 0.2% ammonia water or saturated lithium carbonate solution) for 30-60 seconds. The nuclei will transition from red to a sharper reddish-purple.
-
Wash slides in running tap water for 5 minutes.
-
-
Counterstaining (Optional):
-
Rinse slides in 95% ethanol.
-
Immerse in an Eosin Y solution for 30 seconds to 2 minutes, depending on the desired cytoplasmic staining intensity.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the sections through graded alcohols: 95% Ethanol (2 changes, 10-15 dips each) and 100% Ethanol (3 changes, 10-15 dips each).
-
Clear in Xylene: 2 changes, 2-5 minutes each.
-
Mount the coverslip using a xylene-based mounting medium.
-
Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow for the this compound staining protocol.
Figure 1. Mechanism of this compound Staining.
Figure 2. this compound Histological Staining Workflow.
References
Application Notes: Brazilein for Nuclear Staining in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilein is a natural red dye formed through the oxidation of brazilin (B1667509), a compound extracted from the heartwood of various trees, including Brazilwood (Paubrasilia echinata) and Sappanwood (Biancaea sappan)[1][2][3]. Structurally similar to hematein, the oxidized form of hematoxylin (B73222), this compound serves as a potent histological stain, particularly for cell nuclei[2][3]. Its primary application in microscopy is as a nuclear counterstain, imparting a distinct red color to chromatin. This makes it a viable alternative to other red nuclear stains like Nuclear Fast Red. The staining mechanism relies on the formation of a dye-metal complex, or "lake," typically with an aluminum mordant, which then binds to the phosphate (B84403) groups of DNA within the nucleus.
Principle of Staining
The staining process begins with the colorless precursor, brazilin, which is oxidized to the active, colored dye, this compound. This oxidation can be achieved using a chemical oxidizing agent, such as sodium iodate (B108269), or through exposure to air and light. For histological applications, this compound is combined with a metallic mordant, most commonly an aluminum salt (alum). This forms a positively charged this compound-aluminum complex, known as "brazalum". This complex then binds electrostatically to negatively charged sites in the tissue, primarily the phosphate backbone of DNA in nuclear chromatin, resulting in a stable, bright red stain.
Data Presentation: Properties of Brazilin and this compound
| Property | Brazilin | This compound |
| Common Name | Brazilin | This compound |
| C.I. Name | Natural Red 24 | Not specified |
| C.I. Number | 75280 | Not specified |
| Appearance | Colorless/Yellowish Powder | Dark Red Powder |
| Molecular Formula | C₁₆H₁₄O₅ | C₁₆H₁₂O₅ |
| Molecular Weight | 286.3 g/mol | 284.26 g/mol |
| Solubility (Aqueous) | Soluble | Sparingly soluble |
| Solubility (Ethanol) | Soluble | Soluble |
| Primary Use | Precursor to this compound | Red Nuclear Stain |
Experimental Protocols
Protocol 1: Preparation of Brazalum Staining Solution (this compound-Alum)
This protocol is adapted from standard hemalum (hematoxylin-alum) formulations, where brazilin is substituted for hematoxylin.
Reagents & Materials:
-
Brazilin: 1.0 g
-
Sodium iodate (NaIO₃): 0.2 g
-
Ammonium or Potassium Alum [AlK(SO₄)₂·12H₂O]: 50 g
-
Distilled water: 500 mL
-
Glycerol (B35011): 250 mL
-
Glacial Acetic Acid: 20 mL
-
500 mL flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the brazilin in distilled water in the flask using a magnetic stirrer. Gentle heating may be required.
-
Once dissolved, add the alum and continue stirring until it is completely dissolved.
-
In a separate container, dissolve the sodium iodate in a small amount of distilled water and add it to the brazilin-alum solution. The solution will turn a deep red, indicating the oxidation of brazilin to this compound.
-
Add the glycerol and glacial acetic acid to the solution.
-
Stir the final solution thoroughly. It is now ready for use. The solution is more stable than many hematoxylin solutions and can be used for several months.
Protocol 2: Staining of Paraffin-Embedded Sections
This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with a this compound-eosin counterstain.
Reagents & Materials:
-
FFPE tissue sections on slides
-
Brazalum Staining Solution (from Protocol 1)
-
Eosin Y solution (0.5% in 95% ethanol)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Acid-alcohol (1% HCl in 70% ethanol)
-
Scott’s Tap Water Substitute or dilute lithium carbonate solution
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 changes, 3 minutes each. d. Immerse in 70% Ethanol: 3 minutes. e. Rinse thoroughly in running tap water.
-
Nuclear Staining: a. Immerse slides in Brazalum Staining Solution for 5-10 minutes. b. Rinse in running tap water for 5 minutes.
-
Differentiation: a. Dip slides briefly (1-5 seconds) in acid-alcohol to remove excess stain. b. Immediately rinse in running tap water. Check stain intensity microscopically; nuclei should be sharp and red, while cytoplasm should be largely colorless. Repeat if necessary.
-
Bluing: a. Immerse in Scott’s Tap Water Substitute or a dilute alkaline solution for 1-2 minutes until nuclei turn a bright, crisp red. b. Wash in running tap water for 5 minutes.
-
Counterstaining: a. Immerse in 0.5% Eosin Y solution for 1-3 minutes. b. Rinse briefly in running tap water.
-
Dehydration and Clearing: a. Immerse in 95% Ethanol: 2 changes, 2 minutes each. b. Immerse in 100% Ethanol: 2 changes, 2 minutes each. c. Immerse in Xylene: 2 changes, 3 minutes each.
-
Mounting: a. Apply a drop of mounting medium to the slide and cover with a coverslip.
Expected Results:
-
Nuclei: Bright Red to Deep Red
-
Cytoplasm, Collagen, Muscle: Varying shades of Pink/Red
-
Erythrocytes: Cherry Red
Visualizations
References
Application of Brazilein as a Nuclear Counterstain in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilein, the oxidized form of the natural dye brazilin (B1667509), presents a viable alternative to conventional nuclear counterstains such as hematoxylin (B73222) in immunohistochemistry (IHC). Extracted from the heartwood of trees of the genus Caesalpinia, brazilin is structurally similar to hematoxylin.[1][2] When oxidized and complexed with a metallic mordant, typically aluminum or iron, this compound effectively stains nuclear chromatin, imparting a distinct red to reddish-purple color. This characteristic provides excellent contrast for chromogens commonly used in IHC, such as the brown precipitate of 3,3'-Diaminobenzidine (DAB).[2][3] The use of this compound can be advantageous in instances of hematoxylin shortages or as a preferential counterstain to achieve a different color contrast in multiplex IHC.
Principle of Staining
Similar to the conversion of hematoxylin to hematein, the colorless brazilin must first be oxidized to the active staining agent, this compound.[2] This is typically achieved using an oxidizing agent like sodium iodate (B108269). The resulting this compound then forms a positively charged complex, or "lake," with a metallic mordant, most commonly an aluminum salt (alum). This this compound-alum complex binds to the negatively charged phosphate (B84403) backbone of DNA in the cell nucleus, resulting in the characteristic nuclear staining. The intensity and hue of the stain are influenced by factors such as the concentration of the dye and mordant, pH, and incubation time.
Quantitative Data Summary
While specific quantitative comparisons of this compound in IHC are limited in the readily available literature, the following table provides key quantitative parameters for the preparation of a this compound staining solution, adapted from established hematoxylin protocols and recommendations for brazilin substitution.
| Parameter | Recommended Value | Notes |
| Brazilin Concentration | 2 g/L | When substituting for hematoxylin in a standard hemalum formula, it is recommended to double the amount of brazilin. Mayer's hematoxylin typically uses 1 g/L of hematoxylin, while Gill's uses 2 g/L. |
| Oxidizing Agent (Sodium Iodate) | 0.2 - 0.4 g/L | The concentration of sodium iodate is typically 0.1 to 0.2 grams per gram of hematoxylin. This has been adjusted for the recommended brazilin concentration. |
| Mordant (Ammonium or Potassium Aluminum Sulfate) | 50 g/L | This concentration is consistent with standard Mayer's hematoxylin formulations. |
| Acidifying Agent (Citric Acid) | 1 g/L | Helps to increase the selectivity of the stain for nuclei. |
| Stabilizer (Ethylene Glycol or Chloral (B1216628) Hydrate) | 500 ml/L or 50 g/L | Ethylene glycol is used in Gill's hematoxylin to increase stability and shelf-life. Chloral hydrate (B1144303) is used in Mayer's formulation. |
| Staining Time | 30 seconds - 5 minutes | This is an estimated range based on typical IHC counterstaining times with hematoxylin and will require optimization. |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of a this compound counterstaining solution and its application in a standard chromogenic IHC workflow on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Preparation of Alum-Brazilein Staining Solution (Adapted from Mayer's Hematoxylin)
Materials:
-
Brazilin (C.I. Natural Red 24; C.I. 75280)
-
Ammonium or Potassium Aluminum Sulfate (Alum)
-
Sodium Iodate (NaIO₃)
-
Citric Acid
-
Chloral Hydrate (optional, as a preservative)
-
Distilled Water
Procedure:
-
In a 1-liter flask, dissolve 50 g of alum in 500 ml of distilled water with the aid of gentle heating and stirring.
-
Once the alum is completely dissolved, add 2 g of brazilin and stir until fully dissolved.
-
In a separate container, dissolve 0.4 g of sodium iodate in a small amount of distilled water and add it to the brazilin-alum solution.
-
Add 1 g of citric acid and 50 g of chloral hydrate (if used) to the solution and stir to dissolve.
-
Bring the total volume to 1 liter with distilled water.
-
Gently heat the solution to a boil and then immediately cool it.
-
The solution should be filtered before use. Store in a tightly capped, light-protected bottle at room temperature.
Immunohistochemistry Staining Protocol with this compound Counterstain
This protocol assumes that the FFPE tissue sections have already undergone deparaffinization, rehydration, and antigen retrieval, followed by blocking, primary and secondary antibody incubations, and chromogenic detection with DAB.
Materials:
-
Stained slides (after DAB development)
-
Prepared Alum-Brazilein Staining Solution
-
Distilled Water
-
Scott's Tap Water Substitute or other bluing reagent
-
Graded alcohols (e.g., 70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Mounting medium
Procedure:
-
Washing after Chromogen Development: Following the final wash step after DAB incubation, thoroughly rinse the slides in several changes of distilled water.
-
This compound Counterstaining: Immerse the slides in the Alum-Brazilein staining solution for 30 seconds to 5 minutes. The optimal time will need to be determined empirically based on tissue type and desired staining intensity.
-
Washing: Rinse the slides in running tap water for 1-5 minutes to remove excess stain.
-
Bluing: Immerse the slides in Scott's Tap Water Substitute or a similar bluing reagent for 30-60 seconds to shift the color of the this compound from red to a more purplish-red and increase its stability.
-
Final Wash: Wash the slides in running tap water for 1-5 minutes.
-
Dehydration: Dehydrate the sections through a series of graded alcohols (e.g., 70%, 95%, 100%) for 1-2 minutes each.
-
Clearing: Clear the slides in two changes of xylene or a xylene substitute for 2-5 minutes each.
-
Coverslipping: Mount a coverslip onto the tissue section using a permanent mounting medium.
Visualizations
Caption: Workflow for Immunohistochemistry with this compound Counterstaining.
Caption: Simplified Mechanism of this compound Nuclear Staining.
References
Bensley's Phosphotungstic Acid Brazilin (PTAB) Staining Method: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bensley's Phosphotungstic Acid Brazilin (B1667509) (PTAB) is a histological staining method developed by R.R. Bensley and S.H. Bensley, as detailed in their 1938 "Handbook of Histological and Cytological Technique". While less common than its hematoxylin-based counterpart, Phosphotungstic Acid Hematoxylin (PTAH), the PTAB stain offers a valuable alternative for the visualization of specific tissue components. This document provides detailed application notes and a comprehensive protocol for the PTAB staining method, designed for use in research and drug development settings.
The staining mechanism, analogous to PTAH, involves the differential binding of a phosphotungstic acid-brazilin complex to various tissue elements. Brazilin, a natural dye extracted from brazilwood, serves as the coloring agent, which, when combined with phosphotungstic acid, is thought to selectively bind to certain positively charged tissue proteins. This results in a polychromatic staining pattern, allowing for the differentiation of various cellular and extracellular components.
Application Notes
The PTAB staining method is anticipated to be particularly useful for the visualization of structures rich in basic proteins. Based on the known reactivity of its components and the applications of the similar PTAH stain, likely applications include:
-
Muscle Tissue: The stain is expected to strongly color striated muscle fibers, making it valuable for studies in muscle physiology, pathology, and the effects of therapeutic agents on muscle tissue.
-
Nervous System Components: Similar to PTAH, the PTAB stain may be effective in demonstrating glial cells and myelin sheaths, which is relevant for neurotoxicity studies and research into neurodegenerative diseases.
-
Mitochondria: Given that PTAH is known to stain mitochondria, it is plausible that PTAB could also be used for the qualitative assessment of mitochondrial density and distribution within cells, which is a key aspect of cellular metabolism and toxicology studies.
-
Connective Tissue: The phosphotungstic acid component is expected to stain collagen and other connective tissue elements, providing contrast and context to the surrounding cellular structures.
Experimental Protocols
This protocol is adapted from the original method described by Bensley and Bensley (1938).
Materials and Reagents:
-
Brazilin
-
Phosphotungstic acid
-
Distilled water
-
Hydrogen peroxide (optional, for ripening)
-
Xylene
-
Ethanol (B145695) (absolute and graded concentrations)
-
Resinous mounting medium
-
5µm paraffin (B1166041) sections of neutral buffered formalin-fixed tissue
Solution Preparation:
-
PTAB Staining Solution:
-
Dissolve 1 g of brazilin in a small amount of distilled water.
-
Dissolve 1 g of phosphotungstic acid in 100 ml of distilled water.
-
Combine the two solutions.
-
Optional Ripening: Add two drops of hydrogen peroxide to the final solution to accelerate ripening. The solution is typically stable for about three days.
-
-
Differentiating Solution (Solution B):
-
A dilute solution of a weak acid, such as 1% acetic acid in distilled water, can be used for differentiation to enhance contrast.
-
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Staining:
-
Place the slides in the PTAB staining solution for 1 to several hours. The optimal staining time may require empirical determination based on the tissue type and desired intensity.
-
-
Washing:
-
Wash the slides thoroughly in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If differentiation is required to reduce background staining and increase contrast, immerse the slides in Solution B for 1-5 minutes. Monitor the differentiation process microscopically.
-
-
Rinsing:
-
Quickly rinse the slides in distilled water to stop the differentiation process.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear the slides in xylene.
-
Mount with a resinous medium.
-
Data Presentation
As there is limited published quantitative data for the Bensley's PTAB staining method, the following table is provided as a template for researchers to systematically record and compare their results. This structured approach will aid in the standardization and interpretation of findings.
| Sample ID | Tissue Type | Experimental Condition | Staining Intensity (Arbitrary Units) | Morphometric Parameter 1 (e.g., Fiber Diameter in µm) | Morphometric Parameter 2 (e.g., % Stained Area) | Notes |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Bensley's PTAB staining protocol.
Caption: Experimental workflow for Bensley's PTAB staining method.
Hypothetical Staining Mechanism
This diagram illustrates the proposed interaction between the PTAB staining components and tissue elements.
Caption: Hypothetical binding mechanism of the PTAB stain.
Application Notes: Utilizing Brazilein for Staining Plant Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilein is a natural dye derived from the heartwood of trees belonging to the genus Caesalpinia, such as Sappanwood (Caesalpinia sappan) and Brazilwood (Caesalpinia echinata). It is the oxidized form of the precursor compound, brazilin (B1667509). Structurally similar to hematoxylin (B73222), a cornerstone stain in histology, this compound serves as an effective alternative for staining nuclei in plant tissue sections.[1][2] When complexed with a metallic mordant, typically aluminum, it forms a "brazalum" lake that strongly binds to nuclear chromatin, imparting a distinct red to reddish-purple color.[2][3] This application note provides detailed protocols for the preparation and application of a this compound-based stain for plant histology, offering a reliable, natural alternative to traditional synthetic dyes.
Mechanism of Staining
The staining action of this compound is not direct. The active staining agent is a complex formed between the oxidized this compound molecule and a metallic mordant, most commonly aluminum (Al III) ions from an alum salt (e.g., potassium aluminum sulfate).[1] This process involves two key steps:
-
Oxidation: The nearly colorless precursor, brazilin, is first oxidized to the colored this compound. This can be achieved chemically using an oxidizing agent like sodium iodate (B108269) or naturally through exposure to atmospheric oxygen.
-
Mordanting: this compound, a polyphenolic compound, acts as a dye ligand. It forms a coordination complex, or "lake," with the aluminum ions. This positively charged dye-mordant complex then binds electrostatically to negatively charged components in the cell, primarily the phosphate (B84403) groups of nucleic acids (DNA and RNA) in the nucleus. This results in the selective and strong staining of nuclear chromatin.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₁₂O₅ | |
| Molar Mass | 284.3 g/mol | |
| C.I. Name | Natural Red 24 | |
| C.I. Number | 75280 | |
| Solubility | Soluble in water and ethanol (B145695) | |
| Stability | Stable for ≥ 4 years when stored at -20°C |
This compound Color Profile at Different pH Levels
The chromophoric properties of this compound are highly sensitive to pH, which can be leveraged for differential staining or for optimizing staining protocols.
| pH Range | Observed Color | Reference(s) |
| Acidic (pH < 6) | Yellow | |
| Neutral (pH 6-7) | Orange to Red | |
| Alkaline (pH > 7) | Red to Purplish-Red |
Experimental Protocols
Protocol 1: Preparation of Modified Mayer's Brazalum Stain
This protocol is adapted from the classic Mayer's hematoxylin formula, substituting brazilin for hematoxylin. This formulation acts as a progressive stain, meaning the intensity is controlled by the duration of staining, and it rarely overstains.
Reagents & Materials:
-
Brazilin (C.I. 75280)
-
Sodium iodate (NaIO₃)
-
Potassium aluminum sulfate (B86663) (KAl(SO₄)₂·12H₂O) or Ammonium aluminum sulfate (NH₄Al(SO₄)₂·12H₂O)
-
Citric acid
-
Chloral (B1216628) hydrate
-
Distilled water
-
500 mL or 1 L graduated cylinders and flasks
-
Magnetic stirrer and stir bar
Solution Formulation (for 500 mL):
| Reagent | Quantity | Purpose |
| Distilled Water | 500 mL | Solvent |
| Brazilin | 1.0 g | Dye (double the amount of typical hematoxylin) |
| Sodium Iodate (NaIO₃) | 0.1 g | Oxidizing Agent |
| Potassium or Ammonium Alum | 25.0 g | Mordant |
| Citric Acid | 0.5 g | pH adjustment and aids in preventing scum formation |
| Chloral Hydrate | 25.0 g | Preservative and clearing agent |
Procedure:
-
Add 500 mL of distilled water to a glass beaker on a magnetic stirrer.
-
Completely dissolve the 25.0 g of alum in the water. Gentle heating may be required.
-
Once the alum is dissolved, add the 1.0 g of brazilin and stir until fully dissolved.
-
Add the 0.1 g of sodium iodate to oxidize the brazilin to this compound. The solution will change color.
-
Add the 0.5 g of citric acid and 25.0 g of chloral hydrate, stirring until all components are dissolved.
-
Allow the solution to cool to room temperature.
-
Filter the solution before use.
-
Store in a tightly capped, light-protected bottle. The stain is stable for several months.
Protocol 2: Staining Paraffin-Embedded Plant Tissue Sections
This protocol outlines the complete workflow from slide preparation to final mounting.
Materials:
-
Deparaffinized and rehydrated plant tissue sections on slides
-
Modified Mayer's Brazalum Stain (from Protocol 1)
-
Ethanol series (100%, 95%, 70%, 50%)
-
Xylene or xylene substitute
-
Distilled water
-
Acid alcohol (1% HCl in 70% ethanol) - Optional, for regressive staining
-
Bluing agent (e.g., Scott's tap water substitute, 0.1% ammonia (B1221849) water, or hard tap water)
-
Counterstain (e.g., 0.5% Safranin O or 0.1% Fast Green FCF) - Optional
-
Resinous mounting medium (e.g., DPX)
-
Staining jars
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5-10 minutes each.
-
Transfer to 100% ethanol: 2 changes, 3 minutes each.
-
Transfer to 95% ethanol: 3 minutes.
-
Transfer to 70% ethanol: 3 minutes.
-
Transfer to 50% ethanol: 3 minutes.
-
Rinse thoroughly in running tap water, then in distilled water.
-
-
Nuclear Staining:
-
Immerse slides in the filtered Modified Mayer's Brazalum solution for 5-15 minutes. Staining time should be optimized based on tissue type and desired intensity.
-
Rinse slides in running tap water for 5-10 minutes to remove excess stain.
-
-
Bluing:
-
Immerse slides in a bluing agent (e.g., Scott's tap water substitute) for 30-60 seconds, or until the nuclei turn from red to a distinct reddish-purple.
-
Wash thoroughly in running tap water for 5 minutes.
-
-
Optional Counterstaining:
-
If a counterstain is desired, dehydrate the sections through a 70% and 95% ethanol series.
-
Immerse in Safranin O (for lignified and cutinized tissues) or Fast Green (for cellulosic tissues) for the desired time (typically 30 seconds to 5 minutes).
-
Rinse excess counterstain with 95% ethanol.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through an ethanol series: 95% ethanol (2 changes, 2 minutes each), 100% ethanol (2 changes, 2 minutes each).
-
Clear the sections in xylene or a substitute: 2 changes, 5 minutes each.
-
Apply a drop of resinous mounting medium to the slide and carefully place a coverslip, avoiding air bubbles.
-
Allow the slides to dry in a well-ventilated area.
-
Expected Results and Troubleshooting
| Tissue/Cell Component | Expected Color with Brazalum | Expected Color with Brazalum & Safranin Counterstain |
| Nuclei / Chromatin | Red to Reddish-Purple | Dark Red to Purple |
| Cytoplasm | Unstained or Pale Pink/Gray | Unstained or Pale Pink/Gray |
| Cellulose Cell Walls | Unstained | Green (with Fast Green) or Unstained |
| Lignified Tissues (Xylem) | Unstained or faintly stained | Bright Red |
| Cutinized Tissues (Cuticle) | Unstained or faintly stained | Red |
| Meristematic Regions | Strong Red-Purple Nuclei | Strong Red-Purple Nuclei |
Troubleshooting:
-
Weak Nuclear Staining: Increase staining time in the brazalum solution. Ensure the stain has been properly oxidized and is not too old. Check the pH of rinse water, as acidic water can remove the stain.
-
Overstaining/High Background: Decrease staining time. Ensure proper rinsing after staining. If using a regressive approach, differentiate briefly (a few seconds) in acid alcohol after staining and before bluing.
-
Precipitate on Sections: Always filter the staining solution before each use.
-
Hazy or Milky Appearance After Mounting: This indicates inadequate dehydration. Ensure ethanol and xylene baths are fresh and not contaminated with water.
Visualizations
Chemical Transformation and Mordanting
Caption: Oxidation of brazilin and formation of the brazalum staining complex.
Experimental Workflow for Plant Tissue Staining
Caption: General workflow for staining plant tissue sections with this compound.
References
Application Notes and Protocols: Preparation and Use of Brazilein Staining Solutions with Aluminum Mordant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brazilein is a natural dye derived from the oxidation of brazilin (B1667509), a compound extracted from the heartwood of trees such as Caesalpinia sappan and Paubrasilia echinata.[1][2] Structurally similar to hematein, the oxidized form of hematoxylin (B73222), this compound functions as a potent nuclear stain in histology when complexed with a metallic mordant.[3][4] The most common mordant used is aluminum, typically in the form of potassium aluminum sulfate (B86663) (alum).[5] The resulting this compound-aluminum complex, herein referred to as "brazalum," forms a stable, colored lake that binds to negatively charged components in tissue, primarily the phosphate (B84403) groups of DNA in the cell nucleus, staining them a distinct red to reddish-brown color.
These application notes provide a comprehensive guide to the preparation of this compound-based staining solutions using an aluminum mordant and their application in standard histological procedures. This compound offers a viable alternative to hematoxylin, particularly when a red nuclear stain is desired for contrast with specific counterstains.
Principle of Staining
The staining mechanism involves two key chemical processes:
-
Oxidation: The precursor, brazilin (C₁₆H₁₄O₅), which is nearly colorless, must first be oxidized to the active dye, this compound (C₁₆H₁₂O₅). This process, often called "ripening," can be achieved through exposure to atmospheric oxygen or more rapidly and controllably by using a chemical oxidizing agent like sodium iodate (B108269).
-
Mordanting & Lake Formation: The mordant, an aluminum salt (e.g., KAl(SO₄)₂·12H₂O), provides Al(III) ions in solution. This compound acts as a ligand, chelating with the aluminum ion to form a positively charged colored complex known as a "lake." Studies show that the stoichiometric composition of this complex is typically Al(this compound)₂. This charged complex then binds electrostatically to basophilic tissue components, most notably the nuclear chromatin.
Experimental Protocols
Protocol 1: Preparation of Brazalum Staining Solution (Modified Harris' Hemalum Method)
This protocol is adapted from the well-established Harris' hematoxylin formulation, substituting brazilin for hematoxylin and using sodium iodate for chemical oxidation. It has been suggested that brazilin should be used at double the concentration of hematoxylin for comparable staining intensity.
Materials and Reagents:
-
Brazilin (C.I. 75280)
-
Potassium Aluminum Sulfate (Alum) (KAl(SO₄)₂·12H₂O)
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Sodium Iodate (NaIO₃)
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Ethanol, 95% or Absolute
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Glacial Acetic Acid
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Distilled or Deionized Water
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Heating plate with magnetic stirrer
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Glass beakers and flasks
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Graduated cylinders
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Filter paper (Whatman No. 1 or equivalent)
Procedure:
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Dissolve Brazilin: In a 1 L beaker, dissolve 2.0 g of brazilin in 100 mL of 95% ethanol. Gentle warming may be required.
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Prepare Alum Solution: In a separate 2 L beaker, dissolve 200 g of potassium aluminum sulfate in 1000 mL of distilled water. Heat the solution to approximately 60-70°C to ensure the alum fully dissolves.
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Combine Solutions: While stirring, carefully and slowly add the alcoholic brazilin solution to the hot alum solution.
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Oxidation: Bring the mixture to a boil. Once boiling, remove it from the heat source. Immediately add 1.0 g of sodium iodate (NaIO₃) and stir vigorously until it dissolves. The solution will rapidly change color to a deep red or purple.
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Cooling and Acidification: Allow the solution to cool to room temperature. Once cooled, add 80 mL of glacial acetic acid. The acid helps to prevent the formation of aluminum precipitates and improves the selectivity of the nuclear stain.
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Maturation and Storage: Transfer the solution to a labeled, tightly sealed bottle. The stain is ready for immediate use but may benefit from a maturation period of 1-2 weeks at room temperature in a dark location. Filter the stain before each use. The solution is stable for several months.
Protocol 2: Staining of Paraffin-Embedded Tissue Sections
This protocol outlines the standard procedure for staining deparaffinized tissue sections with the prepared brazalum solution.
Materials and Reagents:
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Prepared Brazalum Staining Solution
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Xylene or xylene substitute
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Ethanol (100%, 95%, 70%)
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Acid-Alcohol (e.g., 1% HCl in 70% ethanol) for differentiation
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Scott’s Tap Water Substitute or weak alkaline solution (e.g., 0.2% ammonia (B1221849) water) for "bluing"
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Eosin Y counterstain (optional)
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Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
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Immerse slides in Xylene: 2 changes, 5 minutes each.
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Immerse in 100% Ethanol: 2 changes, 3 minutes each.
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Immerse in 95% Ethanol: 2 minutes.
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Immerse in 70% Ethanol: 2 minutes.
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Rinse in running tap water: 5 minutes.
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-
Nuclear Staining:
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Immerse slides in filtered Brazalum solution: 5-10 minutes. Staining time may require optimization based on tissue type and fixative used.
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Rinse briefly in running tap water.
-
-
Differentiation:
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Dip slides briefly (5-15 seconds) in Acid-Alcohol to remove excess stain. Check microscopically until only nuclei remain strongly stained.
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Immediately rinse thoroughly in running tap water for 1-2 minutes to stop the differentiation process.
-
-
Bluing:
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Immerse slides in Scott’s Tap Water Substitute or other alkaline solution for 1-2 minutes. The nuclear stain will turn a clearer, sharper red.
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Wash in running tap water for 5 minutes.
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-
Counterstaining (Optional):
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Immerse slides in Eosin Y solution for 1-3 minutes.
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Rinse briefly in tap water.
-
-
Dehydration and Mounting:
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Dehydrate through graded alcohols: 70% Ethanol (1 min), 95% Ethanol (2 changes, 2 min each), 100% Ethanol (2 changes, 2 min each).
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Clear in Xylene: 2 changes, 3 minutes each.
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Mount with a permanent mounting medium.
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Expected Results:
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Nuclei: Red to reddish-brown
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Cytoplasm and other acidophilic structures: Pink to red (if Eosin is used)
Data Presentation
Table 1: Brazalum Staining Solution Formulation
| Reagent | Quantity | Purpose |
| Brazilin | 2.0 g | Primary Stain (oxidized to this compound) |
| Ethanol (95%) | 100 mL | Solvent for Brazilin |
| Potassium Aluminum Sulfate | 200 g | Mordant (provides Al³⁺ ions) |
| Distilled Water | 1000 mL | Solvent for Alum |
| Sodium Iodate | 1.0 g | Oxidizing Agent |
| Glacial Acetic Acid | 80 mL | Accentuator / Preservative |
Table 2: Spectrophotometric and Physicochemical Properties
| Property | Brazilin | This compound | This compound-Al(III) Complex |
| Chemical Formula | C₁₆H₁₄O₅ | C₁₆H₁₂O₅ | Al(C₁₆H₁₁O₅)₂ (proposed) |
| Molar Mass | 286.3 g/mol | 284.3 g/mol | N/A |
| Appearance | Colorless / Dahlia Yellow | Deep Red / Reddish-Black | Red / Purple |
| Absorption Max (λmax) | Not specified | ~446-447 nm | ~509-554 nm |
| Effect of pH | Yellow at pH 3, Orange at pH 7, Red at pH 9 | Color is pH-dependent | Stable complex formation at pH 4.5-7 |
Visualizations
References
Application Notes and Protocols: Brazilein in Combination Stains for Differential Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilein, the oxidized form of the natural dye brazilin (B1667509) extracted from the heartwood of trees of the genus Caesalpinia, is a versatile nuclear stain.[1] Chemically, it is closely related to hematoxylin (B73222), the cornerstone of routine histological staining, and serves as a potent substitute.[1][2] Like hematoxylin, this compound forms a complex with a metallic mordant, typically aluminum or iron, to stain nuclear chromatin.[1][3] However, instead of the blue-purple hue imparted by hematoxylin, this compound stains nuclei a vibrant red or reddish-brown.
These application notes provide detailed protocols for the use of this compound in combination with other stains for the differential diagnosis of various tissue components. The protocols presented here are adaptations of standard histological techniques, with this compound substituted for hematoxylin to offer an alternative color profile for microscopic analysis. This can be particularly useful for researchers who are red-green colorblind or for specific imaging applications where a red nuclear stain provides better contrast.
I. This compound and Eosin (B&E) Staining for General Tissue Morphology
Application:
The this compound and Eosin (B&E) stain is a direct adaptation of the standard Hematoxylin and Eosin (H&E) stain. It is used for the routine examination of tissue morphology, providing a clear differentiation between the nucleus and cytoplasm. This combination is fundamental in histopathology for observing cellular arrangements, tissue architecture, and identifying pathological changes.
Principle:
This compound, with an aluminum mordant, functions as a basic dye, staining acidic (basophilic) structures, primarily the heterochromatin and nucleoli within the cell nucleus, a reddish-brown. Eosin Y, an acidic dye, counterstains basic (acidophilic) structures, such as the cytoplasm and extracellular proteins, in varying shades of pink and red.
Expected Staining Results:
| Tissue Component | Staining Color |
| Nuclei | Red to dark red |
| Cytoplasm | Pink to red |
| Muscle fibers | Deep pink/red |
| Erythrocytes | Cherry red |
| Collagen | Pale pink |
Experimental Protocol: this compound and Eosin (B&E) Staining
Reagents:
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This compound Staining Solution:
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Brazilin: 1 g
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95% Ethanol (B145695): 5 ml
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Potassium or Ammonium Alum: 50 g
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Distilled Water: 1000 ml
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Sodium Iodate: 0.2 g
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Glacial Acetic Acid: 20 ml
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1% Eosin Y Stock Solution:
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Eosin Y: 1 g
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Distilled Water: 100 ml
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Eosin Y Working Solution:
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1% Eosin Y Stock Solution: 1 part
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95% Ethanol: 3 parts
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Glacial Acetic Acid: 2 drops per 100 ml
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Acid Alcohol (1% HCl in 70% ethanol)
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Scott's Tap Water Substitute (optional, for bluing)
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Ethanol solutions (70%, 95%, and 100%)
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Xylene or xylene substitute
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Resinous mounting medium
Procedure:
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Deparaffinization and Rehydration:
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Immerse slides in xylene (2 changes of 5 minutes each).
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Transfer through 100% ethanol (2 changes of 3 minutes each).
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Transfer through 95% ethanol (2 changes of 3 minutes each).
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Rinse in running tap water for 5 minutes.
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This compound Staining:
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Immerse slides in this compound staining solution for 5-10 minutes.
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Rinse in running tap water for 5 minutes.
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Differentiation:
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Dip slides in 1% acid-alcohol for a few seconds to remove excess stain.
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Rinse immediately in running tap water.
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Bluing:
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Immerse slides in Scott's tap water substitute or a weak alkaline solution until nuclei turn a crisp red.
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Rinse in running tap water for 5 minutes.
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Eosin Counterstaining:
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Immerse slides in Eosin Y working solution for 1-3 minutes.
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Rinse briefly in running tap water.
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Dehydration, Clearing, and Mounting:
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Dehydrate through graded ethanol solutions (95% and 100%).
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Clear in xylene (2 changes of 5 minutes each).
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Mount with a resinous mounting medium.
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References
High-Performance Liquid Chromatography (HPLC) Analysis of Brazilein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazilein, a major bioactive compound extracted from the heartwood of Caesalpinia sappan L. (Sappanwood), has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound. This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Principle of HPLC Analysis for this compound
The HPLC methods for this compound analysis are predominantly based on reversed-phase chromatography. In this technique, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a semi-polar compound, is retained on the column and then eluted by the mobile phase.[1] The separation is based on the differential partitioning of this compound between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis detector, as this compound exhibits strong absorbance in the UV-visible region.
Experimental Protocols
Several validated HPLC methods have been reported for the quantification of this compound in plant extracts and biological samples. Below are detailed protocols derived from published studies.
Protocol 1: Gradient HPLC-UV Method for Quantification in Caesalpinia sappan L. Extracts
This protocol is adapted from a study focused on developing and validating a simple reversed-phase HPLC method for the assay of brazilin (B1667509) in Caesalpinia sappan L. extracts.[2][3]
1. Instrumentation and Chromatographic Conditions:
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HPLC System: An Agilent 1100 Series HPLC system or equivalent, equipped with a degasser, quaternary pump, autosampler, thermostatted column compartment, and a variable wavelength detector (VWD).[4]
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Column: Halo C18 column (particle size and dimensions as per availability and method requirements).[2]
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Mobile Phase:
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Solvent A: 2.5% Acetic Acid in Water
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Solvent B: Methanol (B129727)
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Gradient Elution: A linear gradient is employed to ensure the elution of non-polar impurities and extend the column's lifetime. The specific gradient program should be optimized based on the column and system. A typical gradient might involve increasing the percentage of Solvent B over time.
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Flow Rate: 1.0 mL/min
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Column Temperature: 25 °C
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Detection Wavelength: 280 nm
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Injection Volume: 10 µL
2. Preparation of Standard Solutions:
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Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
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From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2.5 to 25 µg/mL by diluting with methanol.
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Filter all standard solutions through a 0.45-µm membrane filter before injection.
3. Sample Preparation (from Caesalpinia sappan L. Heartwood):
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The extraction of this compound from sappanwood can be performed using methods like maceration with 96% ethanol (B145695) for 72 hours.
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The resulting extract is then filtered and can be further processed. For analysis, the dried extract can be dissolved in methanol to a known concentration (e.g., 500 ppm).
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The sample solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
4. Method Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as:
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Linearity: Determined by plotting the peak area against the concentration of the standard solutions. The correlation coefficient (r²) should be >0.999.
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Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). For one method, the LOD and LOQ for brazilin were found to be 0.68 and 2.06 µg/mL, respectively. Another study reported an LOD of 0.0095 µg/mL and an LOQ of 0.0287 µg/mL.
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Accuracy: Assessed by recovery studies, with percentage recovery values typically between 88.5% and 100.6%.
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Precision: Evaluated by determining the relative standard deviation (RSD) for replicate injections, which should be less than 2%.
Protocol 2: Isocratic HPLC-UV Method for Determination in Plant Extracts
This protocol is based on a convenient HPLC-UV method developed for the determination of this compound.
1. Instrumentation and Chromatographic Conditions:
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HPLC System: A standard HPLC system with a UV-Vis detector.
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Column: Kromasil-C18 HPLC column (5 µm, 150 × 4.6 mm).
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Mobile Phase: Sodium dihydrogen phosphate (B84403) (NaH2PO4) (20mM, pH 3.0) and Acetonitrile (ACN) in a ratio of 80:20 (v/v).
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Flow Rate: 1.0 mL/min
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Column Temperature: Room temperature.
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Detection Wavelength: 445 nm
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Injection Volume: 20 µL
2. Preparation of Standard and Sample Solutions:
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Follow the procedures outlined in Protocol 1 for the preparation of standard and sample solutions, using the appropriate solvents.
3. Key Performance Characteristics:
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Detection Limit: The detection limit for this compound (signal-to-noise = 3) is reported to be 1 ng.
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Calibration Range: The calibration graph for this compound ranges from 1–120 ng per 20-µL injection.
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Recovery: The recovery of this compound using the standard addition method was found to be over 94%.
Data Presentation
The quantitative data from various HPLC methods for this compound analysis are summarized in the tables below for easy comparison.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 (Gradient) | Method 2 (Isocratic) | Method 3 |
| Column | Halo C18 | Kromasil-C18 (5 µm, 150 × 4.6 mm) | Inertsil ODS3 C18 (5 µm, 4.5 x 250 mm) |
| Mobile Phase | A: 2.5% Acetic Acid in WaterB: Methanol | 20mM NaH2PO4 (pH 3.0): ACN (80:20, v/v) | Acetonitrile: 0.3% Acetic Acid in Water (14.5:85.5) |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection Wavelength | 280 nm | 445 nm | 282 nm |
| Retention Time | 6.08 min | Not specified | Not specified |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Value (Method A) | Value (Method B) | Value (Method C) |
| Linearity (r²) | >0.999 | 0.9997 | Not specified |
| LOD | 0.68 µg/mL | 0.0095 µg/mL | 1 ng |
| LOQ | 2.06 µg/mL | 0.0287 µg/mL | Not specified |
| Accuracy (% Recovery) | 88.5 - 100.6% | >94% | Not specified |
| Precision (%RSD) | 0.11 - 1.04% | Not specified | Not specified |
Mandatory Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound quantification by HPLC.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways.
1. IRAK4-NF-κB Inflammatory Pathway
This compound has been demonstrated to suppress inflammation by inactivating the IRAK4-NF-κB pathway in LPS-induced macrophage cells.
Caption: this compound inhibits the IRAK4-NF-κB pathway.
2. mTOR and HO-1 Apoptosis Pathway
In colon cancer cells, this compound has been found to induce apoptosis through the regulation of the mTOR signaling pathway and Heme Oxygenase-1 (HO-1) expression.
Caption: this compound induces apoptosis via the mTOR/HO-1 pathway.
3. GSK-3β/β-Catenin/Cyclin D1 Cell Cycle Pathway
This compound has been reported to induce growth inhibition in breast cancer cells by causing cell cycle arrest in the G1 phase through the involvement of the GSK-3β/β-Catenin/Cyclin D1 pathway.
Caption: this compound induces G1 arrest via the GSK-3β/β-Catenin pathway.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A simple high-performance liquid chromatographic method for quantitative analysis of brazilin in Caesalpinia sappan L. extracts | Warinhomhaun | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 3. thaiscience.info [thaiscience.info]
- 4. Color and molecular structure alterations of this compound extracted from Caesalpinia sappan L. under different pH and heating conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Brazilein staining concentration for specific tissues
Welcome to the technical support center for Brazilein staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help you optimize your this compound staining protocols for specific tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in histology?
This compound is a natural red dye that is the oxidized form of Brazilin, a compound extracted from the heartwood of trees like Paubrasilia echinata and Biancaea sappan.[1][2] In histology, its primary application is as a nuclear stain, coloring cell nuclei red.[1][3] It is chemically similar to hematoxylin (B73222), differing by only one hydroxyl group.[1]
Q2: How does this compound stain cell nuclei?
This compound staining of nuclei relies on the use of a mordant, typically a metallic salt like aluminum sulfate (B86663) (alum). The mordant acts as a bridge, forming a complex with this compound (a "lake") that then binds to the chromatin in the cell nucleus. The mechanism is analogous to how hematoxylin stains nuclei.
Q3: What is the difference between Brazilin and this compound?
Brazilin is the precursor molecule and is naturally colorless or yellowish. This compound is the oxidized, colored form of Brazilin and is the active staining agent. For histological staining, Brazilin must be oxidized to this compound, a process that can be achieved using an oxidizing agent like sodium iodate (B108269) or through natural ripening (exposure to air).
Q4: Can this compound be used as a counterstain?
Yes, this compound is an excellent red nuclear counterstain. It provides good contrast with blue, green, or brown stains used in various special staining techniques, such as those for iron or Alcian blue methods.
Q5: How does pH affect this compound staining?
The pH of the staining solution is critical. In acidic solutions, this compound will appear yellow, while in alkaline preparations, it appears red. For nuclear staining, a slightly acidic pH is typically used to ensure specific binding to the nucleic acids in the chromatin.
Experimental Protocols
Preparation of an Alum-Mordanted this compound Staining Solution (General Protocol)
This protocol is a general guideline. Optimal concentrations and times will need to be determined empirically for your specific tissue and experimental conditions.
Materials:
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Brazilin powder
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Sodium iodate (NaIO₃)
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Aluminum ammonium (B1175870) sulfate (or potassium aluminum sulfate - alum)
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Distilled water
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Ethanol, 95%
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Glacial acetic acid
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Heating plate with magnetic stirrer
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Filtration apparatus
Procedure:
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Dissolve the Mordant: In a flask, dissolve 50 g of aluminum ammonium sulfate in 500 ml of distilled water with the aid of gentle heat and stirring.
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Prepare the Dye Solution: In a separate beaker, dissolve 2 g of Brazilin in 25 ml of 95% ethanol.
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Combine and Oxidize:
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Once the alum is completely dissolved, remove it from the heat and allow it to cool slightly.
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Slowly add the Brazilin solution to the warm alum solution while stirring continuously.
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In a small amount of distilled water, dissolve 0.5 g of sodium iodate. Add this solution dropwise to the Brazilin-alum mixture to oxidize the Brazilin to this compound. The solution will turn a deep red/purple color.
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Acidify and Stabilize: Add 20 ml of glacial acetic acid to the solution. This helps to prevent the formation of a precipitate and improves the selectivity of the nuclear stain.
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Final Volume and Maturation: Add distilled water to bring the final volume to 1000 ml. Allow the solution to mature for at least 24 hours before use.
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Filtration: Filter the stain before use to remove any precipitate.
General Staining Procedure for Paraffin-Embedded Sections
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Deparaffinization and Rehydration:
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Xylene: 2 changes, 5 minutes each.
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100% Ethanol: 2 changes, 3 minutes each.
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95% Ethanol: 2 changes, 3 minutes each.
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70% Ethanol: 1 change, 3 minutes.
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Distilled water: Rinse for 5 minutes.
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This compound Staining:
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Immerse slides in the prepared this compound staining solution for 5-15 minutes. The optimal time will vary depending on the tissue type and desired staining intensity.
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Rinsing: Rinse the slides in distilled water to remove excess stain.
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Differentiation (Optional): If overstaining occurs, briefly dip the slides in a 0.5% acid-alcohol solution (0.5% HCl in 70% ethanol) and immediately rinse with water. Monitor the differentiation process under a microscope.
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Bluing: Immerse the slides in a bluing agent (e.g., Scott's tap water substitute or alkaline water) for 30-60 seconds to shift the color of the nuclei to a crisp red/pink.
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Counterstaining (if applicable): Proceed with your desired counterstain.
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Dehydration and Mounting:
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95% Ethanol: 1 minute.
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100% Ethanol: 2 changes, 2 minutes each.
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Xylene: 2 changes, 3 minutes each.
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Mount with a permanent mounting medium.
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Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Nuclear Staining | 1. Staining time is too short.2. The this compound solution is old or has not been properly oxidized.3. Excessive differentiation.4. The pH of the staining solution is incorrect. | 1. Increase the incubation time in the this compound solution.2. Prepare a fresh staining solution, ensuring proper oxidation with sodium iodate.3. Reduce the time in the acid-alcohol differentiator or eliminate this step.4. Check and adjust the pH of your staining solution; it should be slightly acidic. |
| Overstaining of Nuclei and/or Cytoplasm | 1. Staining time is too long.2. The this compound solution is too concentrated.3. Inadequate differentiation. | 1. Decrease the incubation time in the this compound solution.2. Dilute the staining solution with distilled water or the alum solution.3. Use a brief rinse in acid-alcohol to remove excess stain from the cytoplasm and sharpen nuclear detail. |
| Precipitate or Crystal Formation on Tissue Sections | 1. The staining solution was not filtered before use.2. The stain is old or was stored improperly.3. Evaporation of the staining solution during incubation. | 1. Always filter the this compound solution before each use.2. Prepare a fresh batch of staining solution.3. Keep staining dishes covered to minimize evaporation. |
| Uneven Staining | 1. Incomplete deparaffinization.2. Sections were allowed to dry out during the staining procedure.3. Insufficient volume of staining solution. | 1. Ensure complete removal of paraffin (B1166041) by using fresh xylene and adequate incubation times.2. Keep slides moist throughout the entire staining process.3. Use a sufficient volume of stain to completely cover the tissue sections. |
| Poor Color Contrast | 1. Inadequate "bluing" step.2. The pH of the counterstain is affecting the this compound. | 1. Ensure the bluing step is performed until the nuclei appear crisp red. Increase the time in the bluing agent if necessary.2. If using a progressive staining method, apply the this compound stain after any acidic counterstains. |
Data Presentation
Optimization Parameters for this compound Staining
The following table provides a starting point for optimizing this compound staining for different tissue characteristics. Exact values should be determined empirically.
| Parameter | Starting Recommendation | Optimization Strategy | Rationale |
| This compound Concentration | 1-2 g/L in the final solution | Increase for denser tissues; decrease for tissues prone to overstaining. | Higher concentrations can improve staining in dense tissues but may lead to non-specific background staining. |
| Mordant (Alum) Concentration | 50 g/L | Adjust in proportion to the this compound concentration. | The mordant-to-dye ratio is crucial for the formation of the staining lake and proper binding to chromatin. |
| Staining Time | 5-10 minutes | Increase for tissues with low cellularity or dense nuclei; decrease for highly cellular tissues. | Longer incubation allows for greater dye penetration and binding. |
| pH of Staining Solution | Slightly acidic (pH ~2.5-3.5) | Lowering the pH can increase the specificity for nuclei but may require longer staining times. | A lower pH enhances the positive charge of the dye-mordant complex, promoting binding to negatively charged nucleic acids. |
| Differentiation Time | 1-5 seconds in 0.5% acid-alcohol | Use only if overstaining is observed. Adjust time based on the degree of overstaining. | Removes non-specific background staining and sharpens nuclear detail. |
Visualizations
This compound Staining Workflow
References
How to prevent the formation of precipitates in Brazilein solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of precipitates in Brazilein solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution forming a precipitate?
A1: this compound has low solubility in neutral aqueous solutions. Precipitation commonly occurs due to several factors:
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pH: this compound is most stable in acidic conditions (pH 3) and is prone to degradation and precipitation at neutral (pH 7) or alkaline (pH 9) conditions.[1][2]
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Temperature: Higher temperatures can accelerate the degradation of this compound, especially at neutral and alkaline pH, leading to precipitate formation.[1][2]
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Solvent Choice: Direct dissolution in aqueous buffers is not recommended. A concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) is necessary, which is then diluted into the aqueous experimental medium.[3]
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Improper Dilution: Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to "crash out" and form a precipitate. A stepwise dilution is recommended.
Q2: What is the optimal pH for storing this compound solutions?
A2: For maximum stability and to prevent precipitation, this compound solutions should be maintained at an acidic pH, ideally around pH 3. At this pH, this compound exists predominantly in its most stable, zero net-charge structure.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a high-concentration stock solution of this compound. For applications where DMSO is unsuitable, ethanol (B145695) can be used, though the achievable concentration might be lower.
Q4: How can I improve the stability of this compound in my experimental solution?
A4: Several methods can enhance the stability of this compound in aqueous solutions:
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pH Control: Maintain the pH of the solution in the acidic range (ideally pH 3).
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Co-pigmentation: The addition of certain colorless compounds (co-pigments) can enhance the stability of this compound through molecular association.
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Use of Solubilizing Agents: For specific applications, solubilizing agents like cyclodextrins can be considered to increase aqueous solubility.
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Methylation: Chemical modification through methylation of the hydroxyl groups on the this compound molecule has been shown to improve its color stability against pH changes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon dilution of stock solution. | - The final concentration of this compound exceeds its solubility limit in the aqueous medium.- The percentage of the organic co-solvent (e.g., DMSO) is too low in the final solution.- Rapid dilution causing "solvent shock". | - Decrease the final working concentration of this compound.- Increase the percentage of the co-solvent in the final solution (ensure it is compatible with your experimental system).- Perform a stepwise (serial) dilution of the stock solution into the aqueous medium. |
| Solution is initially clear but a precipitate forms over time. | - The pH of the solution has shifted to a less acidic range.- The solution is exposed to elevated temperatures or light for extended periods.- Interaction with components in the experimental medium (e.g., proteins in cell culture media). | - Buffer the solution to maintain an acidic pH (around 3).- Store the solution protected from light and at a low temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).- Prepare fresh working solutions immediately before each experiment. |
| Color of the solution changes or fades. | - The pH of the solution is not optimal, leading to changes in the molecular structure of this compound.- Degradation of this compound due to exposure to heat, light, or oxidative conditions. | - Adjust and maintain the pH of the solution to the desired acidic range for a stable color.- Protect the solution from light and heat.- Consider co-pigmentation to enhance color stability. |
Quantitative Data Summary
Table 1: pH Stability of this compound
| pH | Predominant Form | Color | Stability | Notes |
| 3 | Zero net-charge | Yellow | High | Most stable form. |
| 7 | Deprotonated | Orange | Moderate | Susceptible to degradation with heat. |
| 9 | Fully deprotonated | Red | Low | Suffers extensive degradation, especially with heat. |
Table 2: pKa Values for this compound
| pKa Value | Description |
| pKa1 = 6.5 | First acidic dissociation constant in the ground state. |
| pKa2 = 9.5 | Second acidic dissociation constant in the ground state. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous experimental media.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculation: Determine the required mass of this compound powder to achieve the desired stock solution concentration (e.g., 10 mM).
-
Formula: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
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Example for 1 mL of 10 mM this compound (MW: 284.26 g/mol ): Mass = 0.010 mol/L * 0.001 L * 284.26 g/mol * 1000 mg/g = 2.84 mg
-
-
Dissolution: a. Carefully weigh the calculated amount of this compound powder and place it in a sterile vial. b. Add the corresponding volume of anhydrous DMSO. c. Vortex the mixture thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Storage: a. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution
Objective: To dilute the concentrated this compound stock solution into an aqueous medium while minimizing the risk of precipitation.
Materials:
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This compound stock solution in DMSO (from Protocol 1)
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Target aqueous medium (e.g., buffer, cell culture medium)
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Sterile tubes
Procedure:
-
Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of the stock solution in the target aqueous medium. For example, dilute the 10 mM stock solution 1:10 to create a 1 mM intermediate solution. b. Add the stock solution to the aqueous medium while gently vortexing.
-
Final Dilution: a. Further dilute the intermediate solution to the desired final working concentration. b. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
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Final Check: Visually inspect the final working solution for any signs of precipitation before use. Use the freshly prepared solution immediately for best results.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Logical diagram for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Color and molecular structure alterations of this compound extracted from Caesalpinia sappan L. under different pH and heating conditions. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. WO2007066926A1 - A mass production method of this compound from caesalpinia sappan l - Google Patents [patents.google.com]
Improving the specificity and contrast of Brazilein staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity and contrast of their brazilein staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a histological stain?
This compound is a natural dye derived from the heartwood of trees of the Caesalpinia genus. The precursor, brazilin (B1667509), is extracted and then oxidized to form this compound, the active coloring agent.[1][2] Similar to hematoxylin (B73222), this compound requires a metallic mordant, such as aluminum (in the form of alum) or iron salts, to form a positively charged dye-mordant complex, often referred to as a "lake".[1][2] This complex then binds to negatively charged components in the tissue, most notably the phosphate (B84403) groups of nucleic acids in the cell nucleus, staining them a reddish-pink to red-brown color.[1]
Q2: What is the optimal pH for this compound staining?
The pH of the this compound staining solution is a critical factor influencing the final color and intensity. In acidic solutions (around pH 3), this compound appears yellow, while in neutral to alkaline solutions (pH 7-9), it shifts to orange and then to a deeper red. For optimal nuclear staining, a slightly acidic to neutral pH is generally recommended to ensure good contrast and specific binding to chromatin. However, the exact pH may require optimization depending on the specific protocol and tissue type.
Q3: Can this compound be used as a substitute for hematoxylin?
Yes, this compound can be used as a substitute for hematoxylin in many staining protocols, such as the Hematoxylin and Eosin (B541160) (H&E) stain. It provides a red to reddish-brown nuclear stain as an alternative to the blue-purple of hematoxylin. When substituting for hematoxylin in a hemalum-type formula, it is often recommended to double the amount of brazilin used.
Q4: How should I prepare the this compound staining solution?
A common method involves dissolving brazilin in a solvent (like ethanol (B145695) or water), followed by oxidation to this compound using an oxidizing agent such as sodium iodate (B108269). A mordant, typically an aluminum salt like potassium alum or ammonium (B1175870) alum, is then added to form the dye-mordant complex. The solution may need a ripening period to ensure complete oxidation and complex formation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Weak or No Nuclear Staining | 1. Incomplete oxidation of brazilin to this compound: The staining solution may not have been sufficiently ripened or oxidized. 2. Incorrect pH of the staining solution: If the pH is too acidic, the dye-mordant complex may not bind effectively to the nuclei. 3. Insufficient mordant concentration: The mordant is crucial for the dye to bind to the tissue. 4. Inadequate staining time: The incubation time may be too short for the dye to penetrate and bind to the nuclei. 5. Over-differentiation: Excessive use of an acidic differentiator can remove too much of the stain. | 1. Ensure complete oxidation: Add a chemical oxidant like sodium iodate to the staining solution during preparation. Allow the solution to "ripen" (age) for a period, which can aid in natural oxidation. 2. Adjust pH: Measure and adjust the pH of your this compound solution to a slightly acidic or neutral range. 3. Optimize mordant concentration: Prepare staining solutions with varying concentrations of the mordant to find the optimal ratio. 4. Increase staining time: Incrementally increase the incubation time with the this compound solution. 5. Reduce differentiation time: If using a differentiation step, decrease the time the slides are in the acidic solution. |
| High Background or Non-Specific Staining | 1. Overstaining: The tissue may have been incubated in the this compound solution for too long. 2. Inadequate rinsing: Insufficient washing after staining can leave excess dye on the tissue. 3. Issues with tissue fixation: Improper or prolonged fixation can lead to non-specific binding of the dye. | 1. Reduce staining time: Decrease the incubation time in the this compound solution. 2. Thorough rinsing: Ensure adequate and gentle rinsing with water after the staining step to remove unbound dye. 3. Optimize fixation protocol: Ensure tissues are fixed for the appropriate duration and with a suitable fixative. |
| Poor Contrast Between Nuclei and Cytoplasm | 1. Suboptimal counterstain: The eosin counterstain may be too intense, masking the nuclear stain. 2. Inadequate differentiation: If a differentiation step is used, it may not have been sufficient to remove the this compound from the cytoplasm. 3. Incorrect pH of eosin: The pH of the eosin solution affects its staining intensity. | 1. Adjust counterstain: Dilute the eosin solution or reduce the eosin staining time. Ensure the pH of the eosin is appropriate (typically around 4.5-5.0). 2. Optimize differentiation: If applicable, adjust the time in the differentiating solution to selectively remove this compound from the cytoplasm while retaining it in the nuclei. 3. Check and adjust eosin pH: Use a pH meter to verify the eosin solution's pH and adjust with acetic acid if necessary. |
| Inconsistent Staining Results | 1. Variability in natural dye: The concentration of brazilin in the raw material can vary. 2. Stain solution instability: The prepared this compound solution may degrade over time. 3. Inconsistent protocol execution: Variations in timing, temperature, or reagent concentrations between experiments. | 1. Standardize dye source: If possible, use a standardized commercial source of brazilin or this compound. 2. Prepare fresh stain: Prepare the this compound staining solution fresh for each experiment or test the efficacy of older solutions before use. 3. Maintain strict protocol adherence: Ensure all steps of the staining protocol are performed consistently. |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for this compound staining. Note that these values may require optimization for specific applications.
| Parameter | Recommended Range/Value | Notes |
| Brazilin Concentration | 1-2 g/L | When substituting for hematoxylin in a hemalum-type recipe, doubling the concentration is often suggested. |
| Mordant (Potassium or Ammonium Alum) | 50 g/L | This is based on typical hemalum recipes. The optimal ratio of dye to mordant may need to be determined empirically. |
| Oxidant (Sodium Iodate) | 0.1-0.2 g/L | Sufficient to oxidize brazilin to this compound. |
| Staining Solution pH | 4.5 - 7.0 | A slightly acidic to neutral pH is generally preferred for nuclear staining. This compound is yellow at pH 3, orange at pH 7, and red at pH 9. |
| Staining Time | 5-15 minutes | Highly dependent on tissue type, fixation, and desired staining intensity. |
| Eosin Counterstain pH | 4.5 - 5.0 | A slightly acidic pH is crucial for proper eosin staining of the cytoplasm. |
Experimental Protocols
Preparation of this compound-Alum Staining Solution (Modified from Mayer's Hemalum)
This protocol is a suggested starting point for preparing a this compound-alum staining solution, based on a modified Mayer's hemalum recipe.
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Dissolve 50 g of potassium alum in 800 mL of distilled water with gentle heating and stirring.
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In a separate container, dissolve 2 g of brazilin in 100 mL of 95% ethanol.
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Add the brazilin solution to the warm alum solution and mix well.
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Bring the solution to a boil and then cool it down.
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Add 0.2 g of sodium iodate to the solution and stir until dissolved. This will oxidize the brazilin to this compound.
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Add 1 g of citric acid and 50 g of chloral (B1216628) hydrate (B1144303) as preservatives and stabilizers.
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Add distilled water to bring the final volume to 1 L.
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The solution should be filtered before use.
This compound and Eosin Staining Protocol for Paraffin-Embedded Sections
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Deparaffinization and Rehydration:
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Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
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Transfer to 95% ethanol (2 minutes).
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Transfer to 70% ethanol (2 minutes).
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Rinse in running tap water.
-
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This compound Staining:
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Immerse slides in the prepared this compound-alum solution for 5-15 minutes.
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Rinse in running tap water.
-
-
Differentiation (Optional):
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If the cytoplasm is overstained, briefly dip the slides in a 0.5-1% acid alcohol solution (1% HCl in 70% ethanol) for a few seconds.
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Immediately rinse thoroughly in running tap water to stop the differentiation process.
-
-
Bluing:
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Immerse slides in a weak alkaline solution (e.g., Scott's tap water substitute or 0.2% ammonia (B1221849) water) for about 1 minute until the nuclei turn a crisp red-brown.
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Rinse in running tap water.
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-
Eosin Counterstaining:
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Immerse slides in a 0.5-1.0% eosin Y solution (in 95% ethanol with a few drops of acetic acid to adjust pH) for 1-3 minutes.
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Rinse briefly in 95% ethanol to remove excess eosin.
-
-
Dehydration and Mounting:
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Dehydrate through graded alcohols: 95% ethanol (2 changes, 2 minutes each), 100% ethanol (2 changes, 2 minutes each).
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Clear in xylene (2 changes, 3 minutes each).
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Mount with a permanent mounting medium.
-
Visualizations
Caption: this compound staining mechanism workflow.
Caption: Troubleshooting workflow for this compound staining.
References
The effect of pH on Brazilein staining intensity and color
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing brazilein in their experimental staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a histological stain?
This compound is a natural dye derived from the heartwood of trees such as Caesalpinia sappan (sappanwood). It is the oxidized, colored form of the precursor molecule, brazilin (B1667509). In histology, this compound is used as a nuclear stain, imparting a red to reddish-purple color to cell nuclei.[1] To effectively stain nuclear chromatin, this compound is typically used in conjunction with a mordant, most commonly an aluminum salt (alum), to form a dye-mordant complex. This complex then binds to the phosphate (B84403) groups of the DNA in the nucleus.
Q2: How does pH affect the color of the this compound staining solution?
The color of a this compound solution is highly dependent on the pH. In acidic environments, the solution typically appears yellow. As the pH becomes neutral to alkaline, the color shifts to orange, red, and eventually a deeper reddish-purple.[2][3] This phenomenon is due to the deprotonation of the hydroxyl groups on the this compound molecule at higher pH levels, which alters the electron distribution and thus the wavelength of light absorbed by the molecule.
Q3: What is a "brazalum" stain?
"Brazalum" is a term used to describe a histological stain that uses this compound in combination with an aluminum (alum) mordant. This formulation is analogous to the widely used hematoxylin (B73222) and eosin (B541160) (H&E) stain, with brazalum staining the nuclei red, and a counterstain like eosin staining the cytoplasm and extracellular matrix pink.
Quantitative Data on pH Effects
The color and absorbance of this compound solutions are significantly influenced by pH. The following tables summarize these changes.
Table 1: Color of this compound Solution at Different pH Levels
| pH | Predominant Color | Hue Angle (h) | L (Lightness) | C* (Chroma) |
| 3 | Yellow | 100.31° | High | Low |
| 7 | Orange | 67.24° | Medium | Medium |
| 9 | Red | 48.38° | Low | High |
Data adapted from studies on aqueous this compound solutions.[2]
Table 2: Maximum Absorbance Wavelength (λmax) of this compound Solution at Different pH Levels
| pH | λmax (nm) |
| 3 | ~440 nm |
| 7 | ~510 nm |
| 9 | ~544 nm |
Data adapted from spectrophotometric analysis of aqueous this compound solutions.
Experimental Protocols
Preparation of Brazalum Staining Solution (Harris-type)
This protocol is adapted from the formulation for Harris' alum hematoxylin, substituting brazilin/brazilein.
Materials:
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Brazilin: 1 g
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Ethanol, 95%: 10 mL
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Ammonium or Potassium Alum: 20 g
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Distilled Water: 200 mL
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Sodium Iodate (B108269) (NaIO₃): 0.2 g
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Glacial Acetic Acid: 8 mL
Procedure:
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Dissolve the brazilin in the ethanol.
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In a separate beaker, dissolve the alum in the distilled water with gentle heating.
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Remove the alum solution from the heat and carefully combine it with the alcoholic brazilin solution.
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Bring the mixture to a boil and then immediately remove it from the heat.
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Slowly add the sodium iodate to oxidize the brazilin to this compound. The solution will turn a dark red.
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Rapidly cool the solution by placing the beaker in an ice bath.
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Once cool, add the glacial acetic acid.
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The stain is ready for immediate use but should be filtered before each use.
Staining Protocol for Paraffin-Embedded Tissue Sections
Procedure:
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Deparaffinization and Rehydration:
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Xylene: 2 changes, 5 minutes each.
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100% Ethanol: 2 changes, 3 minutes each.
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95% Ethanol: 2 changes, 3 minutes each.
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70% Ethanol: 1 change, 3 minutes.
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Distilled Water: Rinse thoroughly.
-
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Nuclear Staining:
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Immerse slides in the prepared Brazalum solution for 5-10 minutes.
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Rinse briefly in distilled water.
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Differentiation:
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Dip slides briefly (1-3 seconds) in 0.5% acid-alcohol (0.5% HCl in 70% ethanol).
-
Immediately rinse thoroughly in running tap water.
-
-
Bluing:
-
Immerse slides in a weak alkaline solution (e.g., Scott's tap water substitute or 0.1% aqueous sodium bicarbonate) for 1-2 minutes, or until nuclei turn a crisp red/purple.
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Wash thoroughly in running tap water for 5 minutes.
-
-
Counterstaining (Optional):
-
Immerse slides in Eosin Y solution for 1-3 minutes.
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Rinse briefly in distilled water.
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-
Dehydration and Clearing:
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95% Ethanol: 2 changes, 3 minutes each.
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100% Ethanol: 2 changes, 3 minutes each.
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Xylene: 2 changes, 5 minutes each.
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Mounting:
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Apply a coverslip using a resinous mounting medium.
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Troubleshooting Guide
Issue 1: Weak or No Nuclear Staining
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Possible Cause: Insufficient oxidation of brazilin to this compound.
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Solution: Ensure the correct amount of sodium iodate was used during stain preparation. The solution should be a deep red color.
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Possible Cause: Staining time is too short.
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Solution: Increase the incubation time in the brazalum solution.
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Possible Cause: Over-differentiation.
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Solution: Reduce the time in the acid-alcohol differentiation step. This should be a very brief dip.
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Possible Cause: pH of the staining solution is too acidic.
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Solution: Ensure that the glacial acetic acid was added after the solution cooled. The pH of the final staining solution should be in the acidic range but not excessively so.
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Issue 2: Dark, Overstained Nuclei
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Possible Cause: Staining time is too long.
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Solution: Decrease the incubation time in the brazalum solution.
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Possible Cause: Insufficient differentiation.
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Solution: Increase the number of dips or the time in the acid-alcohol to remove excess stain.
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Issue 3: Non-specific Background Staining
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Possible Cause: Inadequate rinsing after staining.
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Solution: Ensure thorough rinsing with water after the brazalum and bluing steps.
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Possible Cause: The pH of the staining solution is too high.
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Solution: Prepare a fresh batch of staining solution, ensuring the correct amount of glacial acetic acid is added.
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Issue 4: Staining Color is Yellow or Orange Instead of Red
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Possible Cause: The pH of the staining or rinsing solutions is too acidic.
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Solution: Check the pH of your water and bluing agent. Ensure the bluing step is effective in raising the pH to achieve the desired red color.
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Possible Cause: Incomplete oxidation of brazilin.
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Solution: Prepare a fresh staining solution with the correct amount of oxidant.
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Issue 5: Precipitate on Tissue Sections
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Possible Cause: The staining solution was not filtered.
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Solution: Always filter the brazalum solution before each use to remove any precipitates that may have formed.
-
Visualizations
Caption: Experimental workflow for this compound staining of tissue sections.
Caption: Logical relationship between pH and the resulting color of this compound.
References
Mordant optimization for enhanced Brazilein staining performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Brazilein staining with mordant optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in staining?
A1: this compound is a natural red dye obtained from the oxidation of Brazilin (B1667509), a compound extracted from the heartwood of trees like Paubrasilia echinata and Biancaea sappan.[1][2][3] In laboratory settings, it is used for histological staining, particularly for coloring cell nuclei red.[1][2] Its application is similar to hematoxylin, though it produces a red rather than a blue stain.
Q2: What is the function of a mordant in this compound staining?
A2: A mordant is a substance, typically a metallic salt, that acts as a bridge between the dye molecule and the substrate (e.g., tissue section). The term "mordant" originates from the French word "mordre," meaning "to bite," which aptly describes its function of helping the dye "bite" into the fiber or tissue. Mordants form a coordination complex with this compound, which then attaches to the tissue, enhancing the color's intensity and fastness to washing and light. Without a mordant, many natural dyes like this compound would have poor binding and would easily wash away.
Q3: Which mordants are commonly used with this compound?
A3: Common mordants used with this compound are metallic salts, with aluminum and iron salts being frequently employed. Aluminum salts, such as aluminum potassium sulfate (B86663) (alum), typically produce red colors with this compound. Iron salts, like ferrous sulfate, tend to produce darker or greyish shades. Other mordants like tin salts can yield more vibrant red hues.
Q4: How does pH affect this compound staining?
A4: The pH of the staining solution significantly influences the final color of this compound. In acidic solutions, this compound tends to appear yellow, while in alkaline preparations, it appears red. The stability of this compound is also pH-dependent; it is more stable at a lower pH and is more susceptible to degradation at a higher pH, especially when heated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Staining | Incomplete oxidation of Brazilin to this compound. | Ensure your Brazilin solution is properly "ripened" or oxidized. This can be done through exposure to air and light over time or by adding an oxidizing agent like sodium iodate. |
| Ineffective mordanting. | Verify the concentration and freshness of your mordant solution. Ensure the mordanting step is performed correctly (pre-, meta-, or post-mordanting). | |
| Incorrect pH of the staining solution. | Adjust the pH of your this compound solution. A more alkaline pH generally favors a redder hue, but be mindful of the dye's stability. | |
| Uneven Staining | Improper tissue fixation. | Ensure the tissue was adequately and uniformly fixed before staining. |
| Non-uniform application of mordant or dye. | Ensure complete immersion and gentle agitation of the slides in the mordant and dye solutions for uniform exposure. | |
| Presence of air bubbles. | Carefully lower coverslips to avoid trapping air bubbles. | |
| Incorrect Color (e.g., yellow instead of red) | pH of the staining solution is too acidic. | Measure and adjust the pH of the staining solution to a more neutral or slightly alkaline range to achieve the desired red color. |
| Incorrect mordant used. | Different mordants produce different colors. For red, aluminum salts are generally recommended. | |
| Rapid Fading of Stain | Insufficient mordanting. | A well-formed dye-mordant complex is crucial for color fastness. Consider optimizing the mordant concentration and incubation time. |
| Exposure to excessive light. | Stained slides should be stored in a dark place to prevent photobleaching. | |
| Precipitate on Tissue Sections | Staining solution is old or unfiltered. | Filter the staining solution before use to remove any precipitates. Prepare fresh solutions regularly. |
| Mordant and dye solutions were mixed improperly. | If using a meta-mordanting technique, ensure the mordant and dye are compatible when mixed or consider pre- or post-mordanting methods. |
Experimental Protocols
General Protocol for this compound Staining with Post-Mordanting
This protocol provides a general framework. Optimization of incubation times and solution concentrations may be necessary depending on the tissue type and desired staining intensity.
Materials:
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Dewaxed and rehydrated tissue sections on slides
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This compound staining solution (0.5% - 1% w/v in an appropriate solvent)
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Mordant solution (e.g., 2% aqueous aluminum potassium sulfate)
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Differentiating solution (e.g., acid-alcohol)
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Bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate solution)
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Dehydration solutions (graded alcohols)
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Clearing agent (e.g., xylene)
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Mounting medium and coverslips
Procedure:
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Staining: Immerse the rehydrated tissue sections in the this compound staining solution for 5-15 minutes.
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Rinse: Briefly rinse the slides in distilled water to remove excess dye.
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Mordanting: Immerse the slides in the mordant solution for 3-5 minutes.
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Rinse: Rinse the slides in distilled water.
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Differentiation: Briefly dip the slides in acid-alcohol to remove background staining. Check microscopically for the desired level of differentiation.
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Bluing: Wash the slides in running tap water or a bluing agent until the nuclei appear red.
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Dehydration: Dehydrate the sections through a series of graded alcohols (e.g., 70%, 95%, 100%).
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Clearing: Clear the sections in xylene.
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Mounting: Mount a coverslip using a suitable mounting medium.
Quantitative Data Summary
The final color and intensity of this compound staining are highly dependent on the mordant used and the pH of the system. The following table summarizes the expected color outcomes based on qualitative descriptions from the literature.
| Mordant | Typical Ion | Expected Color with this compound | Reference |
| Alum (Aluminum Potassium Sulfate) | Al³⁺ | Red | |
| Ferrous Sulfate | Fe²⁺ | Grey to Black | |
| Tin (Stannous Chloride) | Sn²⁺ | Vibrant Red | |
| Copper Sulfate | Cu²⁺ | Dark and Dull Purple |
Visualizations
Experimental Workflow for this compound Staining
Caption: A flowchart of the this compound staining protocol.
Mechanism of Mordant Action in this compound Staining
Caption: The formation of a stable dye-mordant-tissue complex.
References
Avoiding common artifacts in Brazilein-stained slides
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid common artifacts in Brazilein-stained slides.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound staining.
Problem: Precipitate or Blue-Black Deposits on the Section
| Possible Cause | Solution |
| Oxidized this compound solution | Filter the this compound solution before each use to remove any metallic sheen or precipitate.[1] |
| Evaporation of staining solution | Use a staining dish with a lid or a wet chamber to minimize evaporation, especially during longer incubation steps.[2][3] |
| Contaminated reagents | Ensure all reagents, including alcohols and clearing agents, are fresh and free from contamination. Water contamination in alcohols or xylene can cause issues.[4][5] |
Problem: Uneven Staining
| Possible Cause | Solution |
| Incomplete deparaffinization | Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and adequate incubation time. Residual wax can prevent the stain from penetrating the tissue evenly. |
| Inadequate fixation | Proper and uniform fixation is crucial. Ensure the tissue is fixed for the appropriate duration in a sufficient volume of fixative. |
| Tissue drying during staining | Do not allow the slides to dry out at any stage of the staining process. Keep them immersed in the appropriate reagent. |
| Uneven section thickness | Cut sections at a consistent thickness. Variations in thickness can lead to differences in staining intensity. |
| Contamination in water bath | Debris or floaters from the water bath can adhere to the slide and cause staining artifacts. Keep the water bath clean. |
Problem: Pale Nuclear Staining
| Possible Cause | Solution |
| Insufficient staining time | Increase the incubation time in the this compound solution. |
| Over-oxidized this compound | The this compound solution may be old or over-oxidized. Prepare a fresh solution. Brazilin needs to be oxidized to this compound to stain properly. |
| Excessive differentiation | If using an acid differentiator, reduce the differentiation time or use a less aggressive differentiator. |
| pH of the this compound solution | The pH of the staining solution can affect its efficacy. Ensure the pH is within the optimal range for your protocol. |
Problem: Overstained Nuclei
| Possible Cause | Solution |
| Excessive staining time | Decrease the incubation time in the this compound solution. |
| Sections are too thick | Cut thinner sections to allow for proper differentiation and to avoid overly dark staining. |
| Insufficient differentiation | Increase the time in the acid differentiator to remove excess stain. |
Problem: Pale Cytoplasmic Staining (if a counterstain is used)
| Possible Cause | Solution |
| Counterstain pH is too high | Adjust the pH of the eosin (B541160) or other counterstain. A pH greater than 5 can lead to pale staining. |
| Over-dehydration | Excessive time in dehydrating alcohols can remove the counterstain. |
| Sections are too thin | Very thin sections may not retain the counterstain well. |
Problem: Red or Reddish-Brown Nuclei (instead of the desired shade)
| Possible Cause | Solution |
| Old this compound solution | The staining solution may have degraded. Use a freshly prepared solution. |
| Insufficient bluing | If a bluing step is used, ensure it is long enough to shift the color of the this compound from red to blue/purple. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between Brazilin and this compound?
A1: Brazilin is the precursor dye extracted from the heartwood of trees like Caesalpinia echinata. It is nearly colorless and must be oxidized to form this compound, the active red-orange chromophore used for staining. This oxidation is analogous to the conversion of hematoxylin (B73222) to hematein.
Q2: How can I prevent the formation of a metallic sheen on my this compound solution?
A2: A metallic sheen is often a sign of oxidation and precipitation of the dye. To prevent this from affecting your staining, it is recommended to filter the this compound solution immediately before use.
Q3: My tissue sections are lifting or detaching from the slide. What can I do?
A3: Tissue detachment can be caused by several factors, including inadequate fixation, aggressive antigen retrieval methods (if applicable), or the use of non-adhesive slides. Ensure your tissue is well-fixed and consider using positively charged slides to improve tissue adherence.
Q4: Can I use the same troubleshooting steps for this compound as I do for Hematoxylin?
A4: Yes, to a large extent. Brazilin is structurally similar to hematoxylin, and many of the staining principles and potential artifacts are the same. Therefore, troubleshooting guides for Hematoxylin and Eosin (H&E) staining are a valuable resource for this compound staining as well.
Experimental Protocols
Optimized this compound Staining Protocol
This protocol provides a general guideline. Incubation times may need to be optimized based on tissue type and thickness.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse for 5 minutes.
-
-
This compound Staining:
-
Filter this compound working solution just before use.
-
Immerse slides in this compound solution for 5-15 minutes.
-
-
Differentiation:
-
Quickly dip slides in 0.5% Acid Alcohol (0.5% HCl in 70% Ethanol) for 1-5 seconds.
-
Check for proper differentiation under a microscope. Nuclei should be distinct with minimal background staining.
-
-
Bluing (optional, depending on desired nuclear color):
-
Rinse in running tap water for 5 minutes.
-
Alternatively, use a bluing agent like Scott's Tap Water Substitute for 1-2 minutes.
-
-
Counterstaining (e.g., with Eosin):
-
Immerse slides in Eosin Y solution for 30 seconds to 2 minutes.
-
-
Dehydration and Clearing:
-
95% Ethanol: 1 change, 2 minutes.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
-
Mounting:
-
Apply a coverslip with an appropriate mounting medium.
-
Visualized Workflows
Caption: Troubleshooting workflow for uneven this compound staining.
Caption: Troubleshooting workflow for precipitate formation.
References
Technical Support Center: Overcoming Background Staining with Brazilein
Welcome to the technical support center for Brazilein staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their histological staining protocols using this compound. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you overcome common challenges, particularly background staining, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a histological stain?
This compound is a natural dye derived from the heartwood of trees of the genus Caesalpinia. It is the oxidized form of Brazilin (B1667509). In histology, this compound is typically used with a mordant, such as aluminum (forming what is known as a "brazalum" solution), to stain cell nuclei a distinct red color.[1][2][3] The mordant acts as a link between the dye and the tissue component, enhancing the staining specificity for nuclear chromatin.[1][2]
Q2: What is the primary cause of background staining with this compound?
The primary cause of background staining with this compound is often related to the pH of the staining solution and inadequate differentiation. This compound's color and stability are highly pH-dependent. In alkaline solutions, the dye is less stable and can lead to non-specific binding to cytoplasmic and extracellular components. Inadequate removal of excess, unbound dye during the differentiation and washing steps is another major contributor to high background.
Q3: How does this compound staining differ from Hematoxylin staining?
This compound is structurally similar to Hematoxylin and is often used as a substitute. Both are used with mordants to stain nuclei. However, this compound typically imparts a red color to the nuclei, in contrast to the blue-purple color produced by Hematoxylin. It has been recommended that when substituting Brazilin for Hematoxylin in a standard hemalum formula, the amount of Brazilin should be doubled to achieve comparable staining intensity.
Q4: Is a differentiation step necessary for this compound staining?
Yes, a differentiation step is crucial for reducing background staining and achieving crisp, specific nuclear staining. This step typically involves a brief rinse in a weak acid solution (e.g., acid alcohol) to remove non-specifically bound dye from the cytoplasm and connective tissues. The timing of this step is critical and may require optimization.
Troubleshooting Guide: High Background Staining with this compound
High background staining can obscure cellular details and compromise the interpretation of your results. The following guide provides a systematic approach to identifying and resolving the common causes of this issue.
Logical Flow for Troubleshooting Background Staining
References
Brazilein Staining Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Brazilein staining protocols. By focusing on the critical aspect of incubation times, this guide aims to ensure reliable and reproducible results in your histological and cytological preparations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound staining?
A1: As a starting point, an incubation time of 5-10 minutes in the this compound solution is recommended for most formalin-fixed, paraffin-embedded tissue sections. However, this is highly dependent on the tissue type, fixation method, and the desired staining intensity.
Q2: My this compound staining is too weak. How can I increase the intensity?
A2: Weak staining is a common issue that can be addressed by systematically adjusting several factors. Firstly, you can increase the incubation time in the this compound solution. Secondly, ensure the this compound solution is fresh and properly prepared, as its efficacy can diminish over time. Another critical factor is the mordant used; ensure it is fresh and that the tissue is adequately mordanted prior to this compound staining. Finally, check the pH of your staining solution, as this can significantly impact dye binding.
Q3: The nuclei in my tissue section are overstained with this compound. What should I do?
A3: Overstaining can obscure important cellular details. To remedy this, the primary step is to reduce the incubation time in the this compound solution. If you are using a regressive staining protocol, you can increase the duration or the concentration of the differentiation step (e.g., in acid alcohol) to remove excess stain. It is crucial to monitor the differentiation process microscopically to achieve the desired level of staining.
Q4: Can the type of mordant affect the optimal incubation time?
A4: Absolutely. The choice of mordant (e.g., aluminum or iron) and its concentration will influence the binding affinity of this compound to the tissue. Stronger mordanting may require shorter incubation times to prevent overstaining, while weaker mordanting might necessitate longer incubation. It is advisable to standardize your mordanting protocol to ensure consistent staining results.
Q5: Does tissue type and thickness influence the incubation time?
A5: Yes, both tissue type and thickness are important variables. Dense tissues or thicker sections may require longer incubation times to allow for complete penetration of the dye. Conversely, less dense tissues or thinner sections will stain more quickly. It is recommended to perform a trial run with a new tissue type to determine the optimal staining time.
Troubleshooting Guide: Adjusting Incubation Times
This guide provides a systematic approach to troubleshooting common issues related to this compound staining incubation times.
Issue 1: Weak or Pale Nuclear Staining
Possible Causes & Corrective Actions:
| Cause | Recommended Adjustment to Incubation Time | Other Corrective Actions |
| Insufficient Incubation Time | Increase incubation time in this compound solution in increments of 2-3 minutes. | - Ensure this compound solution is fresh and not expired.- Verify the mordant is correctly prepared and applied.- Check the pH of the this compound solution. |
| Poor Fixation | May require a longer incubation, but results might still be suboptimal. | Optimize fixation protocol for the specific tissue type. |
| Incomplete Deparaffinization | N/A | Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and adequate incubation times during deparaffinization. |
| Over-differentiation (in regressive staining) | N/A | Reduce the time in the differentiating solution (e.g., acid alcohol) or use a lower concentration. Monitor differentiation under a microscope. |
Issue 2: Overstained Nuclei
Possible Causes & Corrective Actions:
| Cause | Recommended Adjustment to Incubation Time | Other Corrective Actions |
| Excessive Incubation Time | Decrease incubation time in this compound solution in increments of 2-3 minutes. | - Monitor staining progress microscopically if possible. |
| Under-differentiation (in regressive staining) | N/A | Increase the time in the differentiating solution. Ensure thorough rinsing after differentiation. |
| Overly Concentrated Staining Solution | Reduce incubation time significantly. | Dilute the this compound staining solution according to the manufacturer's instructions or established laboratory protocols. |
| Thick Tissue Sections | May require shorter incubation than thinner sections to avoid a "muddy" appearance. | Aim for consistent and appropriate section thickness during microtomy. |
Experimental Protocols
Progressive this compound Staining Protocol (Recommended Starting Point)
This protocol aims to stain the nuclei to the desired intensity without a differentiation step.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through graded alcohols: two changes of 100% ethanol (B145695) for 3 minutes each, 95% ethanol for 3 minutes, 70% ethanol for 3 minutes.
-
Rinse in distilled water for 5 minutes.
-
-
Mordanting:
-
Immerse slides in an appropriate mordant solution (e.g., aluminum sulfate) for 5-10 minutes.
-
Rinse well in running tap water for 5 minutes.
-
Rinse in distilled water.
-
-
This compound Staining:
-
Immerse slides in this compound solution for 5-10 minutes . This is the primary step for optimization.
-
Rinse well in running tap water.
-
-
Bluing:
-
Immerse slides in a bluing agent (e.g., Scott's tap water substitute or a weak alkaline solution) for 30-60 seconds, or until nuclei turn a crisp blue/purple.
-
Rinse thoroughly in running tap water for 5 minutes.
-
-
Counterstaining (Optional, e.g., with Eosin):
-
Immerse slides in Eosin solution for 30 seconds to 2 minutes, depending on the desired cytoplasmic staining intensity.
-
Rinse briefly in running tap water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded alcohols: 95% ethanol for 2 minutes, two changes of 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a permanent mounting medium.
-
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting this compound staining and the relationship between key variables.
Caption: A flowchart for troubleshooting common this compound staining issues.
Caption: Key factors that influence the final intensity of this compound staining.
Validation & Comparative
Brazilein: A Viable Hematoxylin Alternative in Histology? A Comparative Guide
For researchers, scientists, and drug development professionals seeking alternatives to traditional histological stains, the quest for reliable, high-quality reagents is paramount. Hematoxylin (B73222), a cornerstone of histology for over a century, occasionally faces supply challenges. This guide provides an objective comparison of its closest natural alternative, brazilein, summarizing the available data, experimental protocols, and the fundamental chemistry that governs their staining properties.
This compound, derived from the heartwood of trees like Brazilwood (Caesalpinia echinata), shares a close chemical kinship with hematoxylin, which is extracted from the logwood tree (Haematoxylum campechianum).[1][2][3] This structural similarity forms the basis for this compound's potential as a substitute nuclear stain in routine and special histological applications. Both compounds belong to the same chemical family and employ a similar mechanism for staining cell nuclei.[1][4]
Chemical and Staining Principles: A Tale of Two Dyes
The effectiveness of both hematoxylin and brazilin (B1667509) as histological stains is contingent on their oxidation into the active dye molecules, hematein (B1673047) and this compound, respectively. In their unoxidized forms, neither molecule is a true dye. The oxidation process, often facilitated by agents like sodium iodate (B108269) or exposure to air, creates a quinonoid structure that is essential for color development.
Following oxidation, the dye molecule is complexed with a metallic salt, known as a mordant, typically an aluminum or iron salt. This mordant-dye complex, or "lake," possesses a net positive charge, enabling it to bind to the negatively charged phosphate (B84403) groups of nucleic acids in the cell nucleus, particularly within heterochromatin. This binding results in the characteristic blue to purple staining of the nucleus with hematoxylin and a red to reddish-brown coloration with this compound.
One key structural difference is that brazilin has one fewer hydroxyl group than hematoxylin. This subtle distinction may confer greater stability to this compound-mordant complexes (brazalum) compared to hematoxylin-mordant complexes (hemalum), as it is less susceptible to over-oxidation.
Performance Comparison: A Data-Driven Overview
While direct, peer-reviewed quantitative comparisons of staining performance are not abundant in the literature, we can extrapolate a comparative profile based on the available chemical information and historical use. The key difference lies in the final coloration of the nuclei.
| Parameter | Hematoxylin | This compound | Source |
| Nuclear Color | Blue to Purple | Red to Reddish-Brown | |
| Active Form | Hematein | This compound | |
| Mordant | Typically Aluminum or Iron | Typically Aluminum or Iron | |
| Proposed Dye Conc. | Standard (e.g., in Harris' or Mayer's) | Double that of Hematoxylin in hemalum formula | |
| Oxidizing Agent | e.g., Sodium Iodate | e.g., Sodium Iodate | |
| Solution Stability | Prone to over-oxidation | Potentially more stable than hemalum |
Experimental Protocols
The following protocols are provided as a baseline for the use of hematoxylin and a proposed adaptation for this compound, based on recommendations to modify existing hemalum formulas. It is recommended to optimize timings for specific tissue types and fixation methods.
Standard Hematoxylin and Eosin (H&E) Staining Protocol
This protocol is a standard procedure for paraffin-embedded tissues.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Running tap water: 5 minutes.
-
-
Nuclear Staining:
-
Harris' Hematoxylin: 3-5 minutes.
-
Running tap water: 1 minute.
-
0.3% Acid Alcohol: 3-10 seconds (for differentiation).
-
Running tap water: 1 minute.
-
Scott's Tap Water Substitute (Bluing agent): 1 minute.
-
Running tap water: 1 minute.
-
-
Counterstaining:
-
Eosin Y Solution: 1-2 minutes.
-
-
Dehydration and Clearing:
-
95% Ethanol: 2 changes, 2 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
-
Coverslipping:
-
Mount with a xylene-based mounting medium.
-
Proposed this compound and Eosin (B&E) Staining Protocol
This protocol is an adaptation of the standard H&E protocol for this compound.
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for H&E staining.
-
-
Nuclear Staining (this compound):
-
Brazalum Solution Preparation (Modified from a hemalum formula):
-
Dissolve brazilin in a solution of aluminum sulfate. The concentration of brazilin should be double the amount typically used for hematoxylin in a similar formula.
-
Oxidize the solution with sodium iodate. The amount of sodium iodate should be similar to that used for hematoxylin oxidation.
-
-
Staining Procedure:
-
Brazalum Solution: 5-10 minutes (optimization required).
-
Running tap water: 1 minute.
-
0.3% Acid Alcohol: 3-10 seconds (for differentiation, if necessary).
-
Running tap water: 1 minute.
-
Scott's Tap Water Substitute (Bluing agent): 1 minute. This step will likely shift the red-brown color and should be tested for its effect.
-
Running tap water: 1 minute.
-
-
-
Counterstaining:
-
Eosin Y Solution: 1-2 minutes.
-
-
Dehydration and Clearing:
-
Follow the same procedure as for H&E staining.
-
-
Coverslipping:
-
Mount with a xylene-based mounting medium.
-
Advantages and Disadvantages
This compound:
-
Potential Advantages:
-
A viable natural alternative in case of hematoxylin shortages.
-
The brazalum complex may be more stable and less prone to over-oxidation than hemalum, potentially leading to a longer shelf-life of the staining solution.
-
-
Potential Disadvantages:
-
Less commonly used, meaning fewer established and validated protocols are available.
-
Historically, the supply of brazilwood has been unreliable due to over-exploitation.
-
The red to reddish-brown nuclear staining may be less familiar to pathologists accustomed to the blue/purple of hematoxylin.
-
Hematoxylin:
-
Advantages:
-
The "gold standard" for nuclear staining in histology, with extensive literature and well-established protocols.
-
Provides a familiar and widely accepted blue to purple nuclear stain that offers excellent contrast with eosin.
-
-
Disadvantages:
-
Subject to periodic supply chain issues.
-
Hemalum solutions can be prone to over-oxidation, reducing their shelf-life and staining efficacy.
-
Conclusion
This compound presents a chemically sound and historically recognized alternative to hematoxylin for nuclear staining in histology. Its structural similarity and analogous staining mechanism make it a strong candidate for substitution. However, the lack of extensive, direct comparative studies necessitates careful in-house validation and optimization of staining protocols. For laboratories seeking to diversify their reagent sources and mitigate the risks of supply chain disruptions, exploring this compound as a viable substitute for hematoxylin is a worthwhile endeavor. Further research is needed to provide a comprehensive quantitative analysis of its performance against the long-established standard of hematoxylin.
References
A Comparative Analysis of Brazilein and Hematoxylin Staining Patterns: A Guide for Researchers
For researchers, scientists, and drug development professionals seeking to understand the nuances of histological staining, this guide provides a detailed comparison between the classic hematoxylin (B73222) and the less common, yet promising, brazilein. This document outlines the chemical properties, staining mechanisms, and expected performance of these two related nuclear stains, supported by proposed experimental protocols for their direct comparison.
Hematoxylin, the cornerstone of the Hematoxylin and Eosin (H&E) stain, has been the gold standard in histology for over a century, prized for its ability to impart a deep blue-purple color to cell nuclei, revealing intricate cellular details.[1][2][3][4] this compound, a structurally similar natural dye, offers a red alternative for nuclear staining and presents a potential substitute in certain applications.[5] This guide delves into a comparative analysis of their staining patterns, providing a framework for researchers to evaluate their suitability for specific experimental needs.
Chemical and Staining Properties at a Glance
Both hematoxylin and brazilin (B1667509) are natural dyes extracted from the heartwood of trees. Their active staining forms, hematein (B1673047) and this compound respectively, are produced through an oxidation process and require a metallic mordant, typically aluminum, to bind to the nuclear chromatin. The fundamental difference in their chemical structure—a single hydroxyl group—is responsible for the variation in their staining color.
| Feature | This compound | Hematoxylin |
| Source | Heartwood of Caesalpinia species (e.g., Brazilwood, Sappanwood) | Heartwood of Haematoxylon campechianum (Logwood tree) |
| Precursor | Brazilin | Hematoxylin |
| Active Form | This compound (via oxidation) | Hematein (via oxidation) |
| Staining Color | Red | Blue to dark-blue/purple |
| Mordant Requirement | Yes (typically aluminum or iron) | Yes (typically aluminum) |
| Primary Target | Nuclear Chromatin | Nuclear Chromatin |
| Common Use | Less common, potential substitute for nuclear fast red | Gold standard in H&E staining for routine histology |
Visualizing the Chemical Structures
The close relationship between brazilin and hematoxylin is evident in their chemical structures, with the only distinction being an additional hydroxyl group on the hematoxylin molecule.
The Staining Mechanism: A Shared Pathway
The staining mechanism for both this compound and hematoxylin is a multi-step process involving oxidation and mordanting. The dye precursor (brazilin or hematoxylin) is first oxidized to its active form (this compound or hematein). This active dye then complexes with a metallic mordant, typically aluminum ions. This positively charged dye-mordant complex then binds to the negatively charged phosphate (B84403) groups of the DNA in the nuclear chromatin.
Proposed Experimental Protocol for Comparative Analysis
To facilitate a direct comparison of staining patterns, the following experimental workflow is proposed. This protocol is designed to be adaptable for various tissue types.
Detailed Methodologies
1. Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded tissue sections of 4-5 µm thickness.
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
2. Staining Solutions:
-
This compound Staining Solution (Modified Hemalum Formula):
-
Brazilin: 2 g
-
Sodium iodate (B108269): 0.4 g
-
Aluminum ammonium (B1175870) sulfate (B86663) (alum): 100 g
-
Distilled water: 2 L
-
Glycerol: 400 ml
-
Acetic acid, glacial: 40 ml
-
Preparation: Dissolve the brazilin and alum in the water with gentle heating. Cool, then add the sodium iodate, glycerol, and acetic acid. The solution should be used after it has ripened for at least one week. It is recommended to double the amount of brazilin compared to a standard hematoxylin formula.
-
-
Hematoxylin Staining Solution (e.g., Harris Hematoxylin):
-
Hematoxylin: 5 g
-
Ethanol, 100%: 50 ml
-
Ammonium or potassium alum: 100 g
-
Distilled water: 1 L
-
Mercuric oxide (red): 2.5 g (or sodium iodate: 0.4 g)
-
Preparation: Dissolve hematoxylin in ethanol. Dissolve alum in water with heat. Remove from heat and mix the two solutions. Bring to a boil rapidly and then remove from heat. Add mercuric oxide or sodium iodate slowly. The solution is ready to use once cooled and filtered.
-
3. Staining Procedure:
| Step | This compound Staining (Group A) | Hematoxylin Staining (Group B) |
| 1. Nuclear Staining | Immerse in this compound solution for 3-5 minutes. | Immerse in Hematoxylin solution for 3-5 minutes. |
| 2. Washing | Wash in running tap water. | Wash in running tap water. |
| 3. Differentiation | Dip in 0.5-1% acid alcohol for a few seconds to remove excess stain. | Dip in 0.5-1% acid alcohol for a few seconds. |
| 4. Bluing | Rinse in running tap water. Blue in a weak alkaline solution (e.g., Scott's tap water substitute) for 1-2 minutes. This step may enhance the red color and is optional. | Rinse in running tap water. Blue in a weak alkaline solution until nuclei turn blue (1-2 minutes). |
| 5. Counterstaining | Stain with 1% Eosin Y for 1-3 minutes. | Stain with 1% Eosin Y for 1-3 minutes. |
| 6. Dehydration & Clearing | Dehydrate through graded alcohols and clear in xylene. | Dehydrate through graded alcohols and clear in xylene. |
| 7. Coverslipping | Mount with a permanent mounting medium. | Mount with a permanent mounting medium. |
Expected Staining Patterns and Performance Comparison
While direct comparative experimental data is limited, based on the known properties of the dyes, the following outcomes can be anticipated:
| Parameter | Expected this compound Performance | Expected Hematoxylin Performance |
| Nuclear Color | Red to reddish-purple | Blue to violet-purple |
| Cytoplasmic Color (with Eosin) | Varying shades of pink and red | Varying shades of pink and red |
| Staining Specificity | High for nuclear chromatin | High for nuclear chromatin |
| Staining Intensity | May require longer staining times or higher dye concentration for comparable intensity to hematoxylin. | Strong and consistent nuclear staining. |
| Photostability | Data not widely available, requires experimental validation. | Generally good, but can fade over time with prolonged light exposure. |
| pH Sensitivity | Color may vary with pH; alkaline conditions can shift the color. | Color is pH-dependent; bluing in alkaline solution is a critical step. |
Conclusion
Hematoxylin remains the undisputed standard for routine histological staining due to its robust performance and the wealth of historical data and expertise surrounding its use. However, this compound presents a viable alternative, particularly in scenarios where a red nuclear stain is desired for contrast in multiplex staining protocols or as a substitute for other red nuclear stains like Nuclear Fast Red. The similar chemical nature and staining mechanism of this compound to hematoxylin suggest that it can be readily integrated into existing laboratory workflows with minor modifications to the staining protocol.
The provided experimental framework offers a starting point for researchers to conduct a direct comparative analysis of these two dyes. Such studies will be invaluable in further elucidating the specific advantages and limitations of this compound and expanding the histologist's toolkit for visualizing cellular and tissue architecture.
References
A Comparative Guide to Brazilein and its Alternatives for Cellular Staining
For researchers, scientists, and drug development professionals, the precise staining of cellular components is a cornerstone of microscopic analysis. While Hematoxylin and Eosin (H&E) remains the gold standard, the exploration of alternative stains is crucial for various applications and to address challenges such as stain availability and specific research needs. This guide provides a comprehensive comparison of Brazilein, a natural dye, with its common alternatives for staining different cell types, supported by experimental data and detailed protocols.
This compound: A Natural Alternative for Nuclear Staining
This compound is the oxidized form of Brazilin, a natural dye extracted from the heartwood of trees like Caesalpinia echinata.[1] Structurally similar to Hematoxylin, this compound is used in histology to impart a red color to cell nuclei, a process that necessitates the use of a mordant, typically aluminum (in the form of alum) or iron.[1][2] The combination of this compound with an aluminum mordant is often referred to as "brazalum".[2]
Performance Across Different Cell Types
While not as ubiquitously used as Hematoxylin, this compound has demonstrated efficacy in staining nuclear chromatin.[1] Recent studies have also explored its effects on different breast cancer cell lines. In studies involving MCF7 (epithelial-like) and MDA-MB-231 (mesenchymal-like) breast cancer cells, this compound has been used to assess morphological changes and protein expression.
Comparison with Hematoxylin and Other Alternatives
The primary alternatives to this compound for nuclear staining include the universally used Hematoxylin, as well as synthetic dyes like Celestine Blue and Mordant Blue 3.
| Stain | Principle | Staining Color (Nuclei) | Advantages | Disadvantages |
| This compound | Natural homoisoflavonoid, requires oxidation and a mordant (e.g., aluminum, iron). | Red | Natural origin, provides good nuclear detail. | Not as widely used or characterized as Hematoxylin, may require optimization. |
| Hematoxylin | Natural dye from Haematoxylum campechianum, requires oxidation to hematein (B1673047) and a mordant. | Blue-purple | Gold standard, well-established protocols, excellent nuclear detail. | Subject to shortages, can be over-oxidized, some formulations use toxic mercury. |
| Celestine Blue | Synthetic oxazine (B8389632) dye, forms a lake with a metal mordant (typically iron). | Blue | Stable solution, resistant to acid decolorization, considered a good substitute for Hematoxylin. | May not provide the same level of chromatin detail as Hematoxylin in all tissues. |
| Mordant Blue 3 | Synthetic triphenylmethane (B1682552) dye, forms a complex with a metal mordant (e.g., iron). | Blue | Readily available synthetic alternative to Hematoxylin. | Staining intensity and specificity can be dependent on the mordant and pH. |
Quantitative Staining Efficacy
Direct quantitative comparisons of staining intensity between this compound and its alternatives across a wide variety of cell types are limited in published literature. However, optical density measurements are a common method for quantifying the intensity of histological stains. Such analyses have been extensively used to evaluate the performance of Hematoxylin and Eosin staining under various conditions.
Future studies employing spectrophotometric analysis of stained sections or digital image analysis to measure optical density could provide valuable quantitative data for a direct comparison of this compound's staining efficacy against Hematoxylin, Celestine Blue, and Mordant Blue 3 on specific cell populations, such as epithelial cells, mesenchymal cells, and various cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable staining results. Below are representative protocols for this compound (Brazalum), Hematoxylin, Celestine Blue, and Mordant Blue 3.
This compound (Brazalum) Staining Protocol for Paraffin-Embedded Sections
This protocol is a general guideline and may require optimization for specific tissue types.
Reagents:
-
Brazalum Solution:
-
Brazilin: 2 g
-
5% aqueous solution of ammonium (B1175870) or potassium alum: 100 mL
-
Sodium iodate: 0.2 g
-
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
-
Acid-alcohol (1% HCl in 70% ethanol) - for differentiation (optional)
-
Scott's tap water substitute or dilute lithium carbonate solution - for bluing
-
Eosin Y solution (counterstain)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in running tap water.
-
-
Staining:
-
Immerse in Brazalum solution for 5-15 minutes.
-
-
Washing:
-
Wash in running tap water for 5 minutes.
-
-
Differentiation (Optional):
-
Quickly dip slides in acid-alcohol to remove excess stain.
-
Immediately wash in running tap water.
-
-
Bluing:
-
Immerse in Scott's tap water substitute or a dilute alkaline solution until nuclei turn a crisp red.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining:
-
Immerse in Eosin Y solution for 30 seconds to 2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanols (95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Hematoxylin and Eosin (H&E) Staining Protocol (Progressive)
Reagents:
-
Mayer's Hematoxylin solution
-
Eosin Y solution
-
Other reagents as listed for this compound staining.
Procedure:
-
Deparaffinization and Rehydration: (As described for this compound staining).
-
Staining with Hematoxylin:
-
Immerse in Mayer's Hematoxylin for 5-10 minutes.
-
-
Washing:
-
Wash in running tap water for 5 minutes.
-
-
Bluing:
-
Immerse in Scott's tap water substitute until nuclei turn blue.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining:
-
Immerse in Eosin Y solution for 1-3 minutes.
-
-
Dehydration and Mounting: (As described for this compound staining).
Celestine Blue Staining Protocol
Reagents:
-
Iron Alum-Celestine Blue Solution:
-
Ferric ammonium sulfate: 5 g
-
Distilled water: 100 mL
-
Celestine Blue B: 0.5 g
-
Glycerol: 14 mL
-
Concentrated Sulfuric Acid: 0.5 mL
-
-
Other reagents as listed for this compound staining.
Procedure:
-
Deparaffinization and Rehydration: (As described for this compound staining).
-
Staining:
-
Immerse in Iron Alum-Celestine Blue solution for 5-10 minutes.
-
-
Washing:
-
Wash in running tap water.
-
-
Counterstaining:
-
Immerse in Eosin Y solution.
-
-
Dehydration and Mounting: (As described for this compound staining).
Mordant Blue 3 Staining Protocol
Reagents:
-
Mordant Blue 3 Solution:
-
Mordant Blue 3: 1 g
-
Ferric chloride (10% aqueous): 2 mL
-
Hydrochloric acid (1% aqueous): 50 mL
-
Distilled water: 450 mL
-
-
Other reagents as listed for this compound staining.
Procedure:
-
Deparaffinization and Rehydration: (As described for this compound staining).
-
Staining:
-
Immerse in Mordant Blue 3 solution for 5-10 minutes.
-
-
Washing:
-
Wash in running tap water.
-
-
Counterstaining:
-
Immerse in Eosin Y solution.
-
-
Dehydration and Mounting: (As described for this compound staining).
Staining Mechanism and Workflow
The staining process for this compound and its alternatives fundamentally relies on the interaction between the dye, a metal mordant, and the target cellular components. The mordant acts as a bridge, forming a coordination complex with the dye, which then binds to the tissue. In the case of nuclear staining, the positively charged dye-mordant complex is attracted to the negatively charged phosphate (B84403) groups of the DNA in the chromatin.
Below are diagrams illustrating the general experimental workflow for histological staining and a simplified representation of the this compound-mordant staining mechanism.
Caption: A generalized workflow for the preparation and staining of paraffin-embedded tissue sections.
References
A Head-to-Head Comparison of Brazilein and Eosin Staining
Introduction
In the field of histology, the visualization of cellular and tissue components through staining is a fundamental requirement for research and diagnostics. While Hematoxylin and Eosin (B541160) (H&E) staining is the undisputed gold standard, a variety of other dyes exist, each with unique properties and applications. This guide provides a detailed, head-to-head comparison of two such dyes: Brazilein, a natural dye that stains nuclei red, and Eosin, the synthetic counterstain universally used in H&E protocols to stain cytoplasmic elements pink.
This comparison will delve into their mechanisms of action, primary applications, and performance characteristics. We will provide detailed experimental protocols and quantitative data to offer researchers, scientists, and drug development professionals a clear understanding of each stain's capabilities and ideal use cases.
Mechanism of Action
The staining properties of this compound and Eosin are rooted in their distinct chemical structures and interactions with tissue components.
This compound: A Natural Nuclear Stain this compound is the oxidized, colored form of brazilin (B1667509), a compound extracted from the heartwood of trees of the Caesalpinia genus.[1][2][3] Structurally similar to hematoxylin, brazilin itself is not a potent dye.[1][2] To become an effective stain, it must be oxidized to this compound and combined with a metallic mordant, typically an aluminum salt. This creates a positively charged dye-mordant complex, often called "brazalum," which then binds to negatively charged (basophilic) tissue components, most notably the phosphate (B84403) groups of nucleic acids in the cell nucleus. This mechanism results in the selective staining of nuclear chromatin in a vibrant red color.
Eosin: A Synthetic Cytoplasmic Stain Eosin is a synthetic, acidic dye from the xanthene group, with Eosin Y being the most common variant used in histology. As an anionic (negatively charged) dye, it binds to positively charged (acidophilic or eosinophilic) components within the tissue. This binding is primarily driven by electrostatic attraction to protonated amino groups on proteins, such as those abundant in the cytoplasm, muscle fibers, and connective tissues like collagen. This interaction stains these structures in varying shades of pink, orange, and red, providing a crucial contrast to the nuclear stain.
Head-to-Head Performance Comparison
The following table summarizes the key characteristics and performance metrics of this compound and Eosin.
| Feature | This compound | Eosin |
| Staining Target | Cell nuclei (basophilic structures, chromatin) | Cytoplasm, extracellular matrix, muscle, collagen (acidophilic structures) |
| Staining Color | Red | Various shades of pink, orange, and red |
| Dye Type | Natural, Basic (when complexed with a mordant) | Synthetic, Acidic |
| Origin | Derived from the heartwood of Caesalpinia trees | Synthetic chemical compound (a tetrabromo-derivative of fluorescein) |
| Mechanism | Forms a cationic dye-mordant complex that binds to anionic nucleic acids. | Anionic dye binds directly to cationic proteins via electrostatic attraction. |
| Primary Use | Nuclear stain, often as an alternative to Hematoxylin. | Counterstain to a nuclear stain (most commonly Hematoxylin in H&E). |
| Photostability | Known to be sensitive to pH and light (photosensitive). | Tends to fade over time, especially with prolonged light exposure. |
Experimental Protocols
Detailed methodologies for this compound nuclear staining and a standard Hematoxylin and Eosin (H&E) protocol are provided below.
Protocol 1: this compound and Eosin Staining (Red Nuclei, Pink Cytoplasm)
This protocol uses this compound as the primary nuclear stain, followed by an Eosin counterstain.
Reagents:
-
Brazalum Solution (prepared by dissolving this compound and an aluminum salt like ammonium (B1175870) or potassium alum in water, and oxidizing with sodium iodate).
-
Acid-alcohol (e.g., 1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute or other bluing agent
-
1% Eosin Y Solution (aqueous or alcoholic)
-
Graded ethanols (70%, 95%, 100%)
-
Xylene or xylene substitute
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2 changes, 5 minutes each), followed by 100% ethanol (B145695) (2 changes, 2 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes), and finally rinse in distilled water.
-
Nuclear Staining: Immerse slides in the Brazalum solution for 5-10 minutes.
-
Rinsing: Wash slides in running tap water for 1-2 minutes.
-
Differentiation (Optional): Quickly dip slides in acid-alcohol (1-2 seconds) to remove excess background staining. Immediately rinse thoroughly in tap water.
-
Bluing: Immerse slides in Scott's Tap Water Substitute or ammonia (B1221849) water for 30-60 seconds until nuclei turn a crisp red.
-
Rinsing: Wash in running tap water for 5 minutes.
-
Counterstaining: Immerse slides in 1% Eosin Y solution for 1-3 minutes.
-
Dehydration: Quickly rinse excess eosin in distilled water, then dehydrate through 95% ethanol (2 changes, 2 minutes each) and 100% ethanol (2 changes, 2 minutes each).
-
Clearing: Immerse in xylene or a substitute (2 changes, 5 minutes each).
-
Mounting: Apply a coverslip using a permanent mounting medium.
Expected Results:
-
Nuclei: Red
-
Cytoplasm, Collagen, Muscle: Shades of pink
-
Red Blood Cells: Bright red
Protocol 2: Standard Hematoxylin and Eosin (H&E) Staining
This is the conventional protocol where Eosin serves as the counterstain to Hematoxylin.
Reagents:
-
Harris or Mayer's Hematoxylin Solution
-
Acid-alcohol (e.g., 1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute or other bluing agent
-
1% Eosin Y Solution (aqueous or alcoholic)
-
Graded ethanols (70%, 95%, 100%)
-
Xylene or xylene substitute
Procedure:
-
Deparaffinization and Rehydration: As described in Protocol 1.
-
Nuclear Staining: Immerse slides in Hematoxylin solution for 5-10 minutes.
-
Rinsing: Wash slides in running tap water.
-
Differentiation: Dip slides in acid-alcohol for a few seconds to remove non-specific staining.
-
Rinsing: Wash thoroughly in running tap water.
-
Bluing: Immerse in a bluing agent until nuclei turn blue/purple (approx. 30-60 seconds).
-
Rinsing: Wash in running tap water for 5 minutes.
-
Counterstaining: Immerse slides in 1% Eosin Y solution for 1-3 minutes.
-
Dehydration, Clearing, and Mounting: As described in Protocol 1.
Expected Results:
-
Nuclei: Blue to purple
-
Cytoplasm, Collagen, Muscle: Shades of pink/red
-
Red Blood Cells: Bright red
Visualized Workflows
The following diagrams illustrate the staining protocols.
Conclusion
This compound and Eosin are fundamentally different stains that serve distinct and complementary roles in histology. This compound is a natural, mordant-based nuclear stain that imparts a red color, serving as a potential alternative to the more common blue/purple of hematoxylin. Eosin is a synthetic, acidic counterstain that colors cytoplasmic and extracellular protein components in shades of pink. They are not direct competitors; rather, they represent choices for the primary and secondary colors in a differential staining technique. Understanding their unique properties, mechanisms, and protocols allows researchers to select the most appropriate staining combination to visualize tissue morphology and answer specific scientific questions.
References
Quantitative analysis of Brazilein staining using image analysis software
For researchers, scientists, and drug development professionals, the precise quantification of histological staining is paramount for accurate and reproducible results. Brazilein, a natural red dye derived from the heartwood of trees from the Caesalpinia genus, presents a viable alternative to more common nuclear stains like hematoxylin (B73222). Its mechanism, involving the oxidation of brazilin (B1667509) to this compound and subsequent complexing with a mordant (typically aluminum) to stain nuclear chromatin, is analogous to that of hematoxylin, to which it is structurally similar.[1] This guide provides a framework for the quantitative analysis of this compound staining using image analysis software and proposes a methodology for its comparison with the widely used hematoxylin stain.
Comparative Performance of Nuclear Stains: A Proposed Quantitative Analysis
To date, direct quantitative comparisons of this compound and other nuclear stains in peer-reviewed literature are scarce. This guide outlines a proposed experimental plan to generate such data, focusing on key performance metrics relevant to quantitative analysis. The following tables are structured to present the hypothetical results of such a comparative study between this compound and Hematoxylin.
Table 1: Staining Performance Metrics
| Metric | This compound | Hematoxylin | Measurement Method |
| Mean Nuclear Intensity | [Experimental Value] | [Experimental Value] | Average pixel intensity in the red (this compound) or blue (Hematoxylin) channel within segmented nuclei. |
| Signal-to-Noise Ratio (SNR) | [Experimental Value] | [Experimental Value] | (Mean Nuclear Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity. |
| Coefficient of Variation (CV) of Nuclear Intensity | [Experimental Value] | [Experimental Value] | (Standard Deviation of Nuclear Intensity / Mean Nuclear Intensity) x 100%. |
| Photostability (% Signal Loss) | [Experimental Value] | [Experimental Value] | Percentage decrease in mean nuclear intensity after a defined period of continuous illumination. |
Table 2: Crosstalk and Specificity
| Metric | This compound with Eosin (B541160) Counterstain | Hematoxylin with Eosin Counterstain | Measurement Method |
| Nuclear Signal in Eosin Channel | [Experimental Value] | [Experimental Value] | Mean pixel intensity of the eosin (green/pink) channel within the nuclear region of interest. |
| Cytoplasmic Signal in Nuclear Stain Channel | [Experimental Value] | [Experimental Value] | Mean pixel intensity of the nuclear stain channel (red for this compound, blue for Hematoxylin) within the cytoplasmic region of interest. |
Experimental Protocols
Detailed and consistent protocols are crucial for obtaining reliable quantitative data. The following sections provide methodologies for tissue staining and subsequent image analysis.
This compound Staining Protocol (Progressive)
This protocol is adapted from commercially available this compound staining solutions and standard histological practices.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Nuclear Staining:
-
If the preceding stain has a pH below 3.5, it is recommended to expose sections to a bluing agent or tap water before applying this compound to enhance staining.[2]
-
Immerse slides in this compound solution (e.g., Brazilliant!) for 5-10 minutes, depending on tissue type and desired intensity.[2]
-
Rinse gently in distilled water. Do not use tap water for rinsing. [2]
-
-
Differentiation (Optional):
-
If overstaining occurs, differentiate briefly in 0.5% acid alcohol.
-
-
Bluing:
-
Immerse in a bluing agent (e.g., Scott's tap water substitute) for 30-60 seconds to shift the red color to a crisper shade.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining (Optional, e.g., with Eosin):
-
Immerse in Eosin Y solution for 1-3 minutes.
-
Wash gently in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanols (70%, 95%, 100%).
-
Clear in three changes of xylene.
-
Mount with a resinous mounting medium.
-
Hematoxylin and Eosin (H&E) Staining Protocol (Progressive)
This is a standard progressive H&E staining protocol for comparison.
-
Deparaffinization and Rehydration: (As described for this compound staining).
-
Nuclear Staining:
-
Immerse slides in Harris Hematoxylin for 5-8 minutes.
-
Rinse in running tap water.
-
-
Differentiation:
-
Dip slides briefly in 0.5% acid alcohol to remove excess stain.
-
Rinse immediately in running tap water.
-
-
Bluing:
-
Immerse in a bluing agent for 30-60 seconds.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining:
-
Immerse in Eosin Y solution for 1-3 minutes.
-
Wash in running tap water.
-
-
Dehydration and Mounting: (As described for this compound staining).
Quantitative Image Analysis Workflow
The following workflow utilizes the open-source software ImageJ (or Fiji) for the quantitative analysis of stained tissue sections.
Caption: Workflow for quantitative analysis of histological stains using ImageJ/Fiji.
Signaling Pathways and Logical Relationships
The logical flow of a comparative study is crucial for generating meaningful data. The following diagram illustrates the key steps and decision points in comparing this compound and Hematoxylin.
Caption: Logical workflow for a comparative study of histological stains.
Troubleshooting Common Staining Issues
Effective troubleshooting is key to consistent and quantifiable staining.
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak Nuclear Staining | - Insufficient staining time.- Depleted or old staining solution.- Excessive differentiation. | - Increase incubation time in the stain.- Prepare fresh staining solution.- Reduce time in acid alcohol or use a weaker acid solution. |
| High Background Staining | - Incomplete removal of fixative.- Staining solution too concentrated.- Inadequate rinsing. | - Ensure thorough rinsing after fixation.- Dilute the staining solution.- Increase rinsing time and use appropriate rinsing solutions (distilled water for this compound).[2] |
| Uneven Staining | - Incomplete deparaffinization.- Tissue drying out during staining. | - Ensure complete removal of wax with fresh xylene.- Keep slides moist throughout the staining procedure. |
| Poor Color Contrast (with counterstain) | - pH of bluing solution is off.- Counterstain is too strong or weak. | - Check and adjust the pH of the bluing solution.- Adjust the concentration or staining time of the counterstain. |
By following these detailed protocols and analytical workflows, researchers can effectively quantify this compound staining and conduct rigorous comparisons with other histological dyes, leading to more robust and reproducible experimental outcomes.
References
A Comparative Guide to Brazilein Staining and its Cross-Validation with Standard Methods
For researchers, scientists, and professionals in drug development, the accurate visualization and interpretation of tissue morphology and cellular processes are paramount. While traditional staining methods like Hematoxylin (B73222) and Eosin (B541160) (H&E) have long been the gold standard, alternative and novel staining reagents such as Brazilein are emerging. This guide provides a comprehensive comparison of this compound staining with standard histological and molecular techniques, offering supporting data and detailed protocols to aid in its evaluation and adoption.
This compound: A Natural Alternative for Nuclear Staining
This compound is a natural dye extracted from the heartwood of trees belonging to the Caesalpinia genus. It is the oxidized form of Brazilin and is structurally similar to hematoxylin, the key component of the widely used hematoxylin stain.[1][2] Like hematoxylin, this compound can be used with a mordant, such as aluminum, to form a colored lake that stains the nuclear chromatin of cells.[3][4] It typically imparts a red to reddish-purple color to the nuclei, providing a clear contrast for histological examination.[3] Some suppliers have suggested this compound as a substitute for Nuclear Fast Red.
Cross-Validation of this compound Staining with Standard Methods
To ensure the reliability and validity of any new staining method, it is crucial to cross-validate its results with established, standard techniques. This section compares this compound staining with H&E, Immunohistochemistry (IHC), and the TUNEL assay for apoptosis detection.
Comparison with Hematoxylin and Eosin (H&E) Staining
H&E staining is the cornerstone of histopathology, providing fundamental morphological information about tissue structure. Hematoxylin stains cell nuclei blue-purple, while eosin counterstains the cytoplasm and extracellular matrix in shades of pink.
Performance Comparison:
While direct quantitative comparative studies between this compound and Hematoxylin staining on the same tissue samples are not extensively documented in readily available literature, the chemical similarity between this compound and Hematoxylin suggests a comparable staining mechanism that targets nuclear chromatin. The primary difference lies in the resulting color – red for this compound and blue/purple for Hematoxylin.
Table 1: this compound vs. Hematoxylin and Eosin (H&E) Staining
| Feature | This compound Staining | Hematoxylin and Eosin (H&E) Staining |
| Primary Target | Cell Nuclei (Chromatin) | Cell Nuclei (Hematoxylin), Cytoplasm & Extracellular Matrix (Eosin) |
| Color of Nuclei | Red / Reddish-Purple | Blue / Purple |
| Counterstain | Typically used with a counterstain like Eosin or Fast Green | Eosin is the standard counterstain |
| Principle | Forms a colored lake with a mordant (e.g., aluminum) that binds to chromatin. | Hematoxylin forms a similar complex; Eosin is an acidic dye that binds to basic cytoplasmic components. |
| Advantages | Natural dye source, potential substitute for Hematoxylin. | Well-established, universally accepted, provides excellent morphological detail. |
| Limitations | Less commonly used, requiring optimization; direct comparative data is limited. | Relies on a consistent supply of high-quality Hematoxylin. |
Compatibility with Immunohistochemistry (IHC)
IHC is a powerful technique that utilizes antibodies to detect the specific location of proteins within a tissue section. A counterstain is often used in IHC to provide anatomical context to the specific antibody signal.
Performance Comparison:
This compound, with its distinct red nuclear stain, has the potential to be used as a counterstain in IHC, particularly when the chromogen used for antibody detection provides a contrasting color (e.g., brown from DAB, or blue). The choice of counterstain in IHC is critical to ensure that it does not obscure the primary antibody signal. While specific protocols detailing the use of this compound as a primary counterstain in IHC are not widespread, its properties as a nuclear stain make it a plausible alternative to hematoxylin.
Table 2: this compound as a Potential Counterstain in IHC
| Feature | This compound as a Counterstain | Standard Hematoxylin Counterstain |
| Color Contrast | Red nuclei can provide good contrast with brown (DAB) or blue chromogens. | Blue/purple nuclei offer excellent contrast with brown (DAB) and red (e.g., Fast Red) chromogens. |
| Application | Applied after the chromogen development step in the IHC protocol. | Applied after the chromogen development step. |
| Considerations | Staining intensity needs to be carefully controlled to avoid masking nuclear-localized antigens. | A well-established and optimized procedure in most laboratories. |
| Potential Benefit | Offers a different color palette for multiplex imaging or when desiring a red nuclear counterstain. | Predictable and reliable staining outcomes. |
Cross-Validation with TUNEL Assay for Apoptosis Detection
Recent studies have highlighted the role of Brazilin, the precursor to this compound, in inducing apoptosis (programmed cell death) in various cancer cell lines. This biological activity provides a unique opportunity for cross-validation with a standard apoptosis detection method, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Experimental Evidence:
A study on multiple myeloma cells demonstrated that Brazilin treatment significantly increased the number of TUNEL-positive cells, confirming its pro-apoptotic effect. This indicates that changes in cell morphology observable with a this compound-based stain (if used to visualize the apoptotic nuclei) could be quantitatively correlated with the results of a TUNEL assay performed on a serial section or a parallel sample.
Table 3: Cross-Validation of this compound's Apoptotic Effect with TUNEL Assay
| Method | This compound Staining (Hypothetical Application) | TUNEL Assay |
| Principle | Visualization of nuclear morphology (e.g., condensation, fragmentation) in apoptotic cells. | Enzymatic labeling of the 3'-OH ends of fragmented DNA. |
| Detection | Brightfield microscopy. | Fluorescence or brightfield microscopy. |
| Data Type | Qualitative (morphological assessment). | Quantitative (% of TUNEL-positive cells). |
| Cross-Validation | Morphological changes in this compound-stained apoptotic nuclei can be confirmed and quantified by the TUNEL assay. | Provides a quantitative measure of apoptosis that can validate the morphological observations from this compound staining. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation and comparison.
This compound Staining Protocol (as a Hematoxylin Substitute)
This protocol is adapted from recommendations for substituting Brazilin for Hematoxylin in a hemalum formula.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through descending grades of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining Solution Preparation (Brazalum):
-
Dissolve Brazilin in absolute ethanol.
-
Separately, dissolve ammonium (B1175870) alum in warm distilled water.
-
Mix the two solutions.
-
Add a solution of sodium iodate (B108269) to oxidize Brazilin to this compound. The amount of Brazilin used should be double the amount of hematoxylin in a standard hemalum recipe, with a similar amount of sodium iodate.
-
Allow the solution to ripen for a few days before use.
-
-
Nuclear Staining:
-
Immerse slides in the Brazalum solution for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) with a few brief dips.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution until nuclei turn a crisp red/purple.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining (Optional):
-
Immerse in Eosin Y solution for 1-3 minutes.
-
Wash in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through ascending grades of ethanol (70%, 95%, 100%).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Hematoxylin and Eosin (H&E) Staining Protocol
A standard, widely used H&E staining protocol is as follows:
-
Deparaffinization and Rehydration: As described for this compound staining.
-
Hematoxylin Staining:
-
Immerse in Harris's or Mayer's hematoxylin for 5-15 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
"Blue" in Scott's tap water substitute.
-
Wash in running tap water.
-
-
Eosin Staining:
-
Immerse in 1% Eosin Y for 1-3 minutes.
-
Wash in running tap water.
-
-
Dehydration and Mounting: As described for this compound staining.
Immunohistochemistry (IHC) Protocol with Counterstaining
-
Deparaffinization, Rehydration, and Antigen Retrieval: Perform as per standard IHC protocols, optimized for the specific antibody and tissue.
-
Blocking: Block endogenous peroxidase and non-specific protein binding.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution and time.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, and develop the signal with a chromogen like DAB.
-
Counterstaining (with this compound or Hematoxylin):
-
Immerse in the chosen nuclear stain (Brazalum or Hematoxylin) for a brief period (e.g., 30 seconds to 2 minutes), carefully monitoring the intensity.
-
Rinse, differentiate (if necessary), and blue as described in the respective staining protocols.
-
-
Dehydration and Mounting: Proceed as with standard histological staining.
TUNEL Assay Protocol
This is a generalized protocol for a fluorescence-based TUNEL assay.
-
Deparaffinization and Rehydration: As described for this compound staining.
-
Permeabilization: Incubate slides with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
TUNEL Reaction:
-
Incubate sections with TdT (Terminal deoxynucleotidyl transferase) and a solution containing fluorescently labeled dUTPs (e.g., FITC-dUTP) for 1 hour at 37°C in a humidified chamber.
-
Include a positive control (pre-treated with DNase I) and a negative control (without TdT enzyme).
-
-
Washing: Rinse slides thoroughly in PBS.
-
Mounting: Mount with an anti-fade mounting medium, optionally containing a nuclear counterstain like DAPI.
-
Visualization: Analyze under a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Brazilin/Brazilein and the experimental workflow for cross-validation.
Caption: Experimental workflow for cross-validating this compound staining with standard methods.
Caption: this compound's inhibitory effect on the GSK-3β/β-Catenin pathway, leading to cell cycle arrest.
Caption: Brazilin induces apoptosis through the regulation of the mTOR and HO-1 signaling pathways.
Conclusion
This compound presents a viable, natural alternative to hematoxylin for nuclear staining in histology. Its distinct red coloration offers a different contrast that may be advantageous in certain applications, including as a counterstain in IHC. Furthermore, the pro-apoptotic activity of its precursor, Brazilin, opens up avenues for its use in cancer research, with the potential for cross-validation against established methods like the TUNEL assay. While more direct comparative studies are needed to fully quantify its performance against standard stains, the information and protocols provided in this guide offer a solid foundation for researchers to explore the utility of this compound in their own work. The elucidation of its effects on key signaling pathways further underscores its potential as a valuable tool in both diagnostics and drug discovery.
References
A Comparative Analysis of Brazilein and Nuclear Fast Red for Histological Staining
In the field of histology and immunohistochemistry (IHC), the selection of an appropriate counterstain is critical for providing cellular context to the specific staining of target molecules. An ideal counterstain offers a distinct and contrasting color to the chromogen used, is stable, and exhibits consistent staining patterns. This guide provides a comparative overview of Brazilein, a natural dye, and Nuclear Fast Red, a synthetic dye, for their application as nuclear counterstains in research and drug development. While direct comparative performance data is limited, this guide outlines their properties and presents a framework for a comparative experimental evaluation.
Overview of this compound and Nuclear Fast Red
This compound is a natural dye derived from the heartwood of trees of the Caesalpinia genus. It is the oxidized form of brazilin (B1667509) and is responsible for the red color of the stain. Historically used as a textile dye, its application in histology is as a nuclear stain, imparting a red color to cell nuclei.[1][2] It has been suggested as a potential substitute for Nuclear Fast Red.[2]
Nuclear Fast Red , also known as Kernechtrot, is a synthetic anthraquinone (B42736) dye. It is a popular counterstain in various histological and cytological preparations, including IHC and in-situ hybridization (ISH).[3] It selectively stains nuclei a light red to pink color, providing a clear background for the visualization of chromogens.
Performance Characteristics: A Comparative Table
| Feature | This compound | Nuclear Fast Red |
| Source | Natural (from Brazilwood) | Synthetic |
| Color of Stained Nuclei | Red | Red to Pink |
| Staining Time | To be determined by optimization | 1-10 minutes |
| Staining Intensity (Mean Gray Value) | Hypothetical Data Point | Hypothetical Data Point |
| Signal-to-Noise Ratio | Hypothetical Data Point | Hypothetical Data Point |
| Photostability (% Signal Loss) | Hypothetical Data Point | Hypothetical Data Point |
| Compatibility with Chromogens | To be determined | Good contrast with blue, purple, brown, and green stains |
| Stability of Staining Solution | To be determined | Improved stability in newer formulations |
Experimental Protocols
To generate the comparative data presented above, the following detailed experimental protocols should be followed.
Preparation of Staining Solutions
This compound Staining Solution (Modified Hemalum Formula):
This protocol is based on the suggestion to substitute Brazilin for Hematoxylin in a hemalum formula and oxidize it to this compound.
-
Dissolve Brazilin: In 100 ml of distilled water, dissolve 2 g of Brazilin with the aid of heat.
-
Add Mordant: Add 50 g of aluminum sulfate (B86663) and mix until dissolved.
-
Oxidize to this compound: Add 0.5 g of sodium iodate (B108269) and stir. The solution will turn a deep red color as the Brazilin is oxidized to this compound.
-
Cool and Filter: Allow the solution to cool to room temperature and then filter.
-
Add Preservative: Add a crystal of thymol (B1683141) to prevent microbial growth.
Nuclear Fast Red Staining Solution (Ready-to-Use):
Commercial ready-to-use Nuclear Fast Red solutions are widely available and recommended for consistency.
Staining Procedure for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
-
-
Primary Staining (e.g., Immunohistochemistry):
-
Perform the desired immunohistochemical staining protocol to label the target antigen, resulting in a colored precipitate (e.g., brown from DAB).
-
-
Counterstaining:
-
For this compound: Immerse slides in the this compound staining solution for 5-10 minutes (optimization may be required).
-
For Nuclear Fast Red: Immerse slides in the Nuclear Fast Red staining solution for 1-5 minutes.
-
-
Washing:
-
Rinse slides in two changes of distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualizations
Experimental Workflow for Comparative Staining
The following diagram illustrates the workflow for the comparative study of this compound and Nuclear Fast Red.
Logical Relationship of Stain Preparation and Application
This diagram shows the logical steps from the raw material to the final stained slide for both this compound and Nuclear Fast Red.
Conclusion
Both this compound and Nuclear Fast Red are effective nuclear counterstains that produce a red coloration, providing good contrast for various chromogens. Nuclear Fast Red is a well-established, synthetic dye with predictable performance and commercially available, stable solutions. This compound, a natural alternative, shows promise but requires further validation and standardization of its preparation and staining protocols. The experimental framework provided in this guide offers a systematic approach for researchers to directly compare these two stains and determine the most suitable option for their specific applications, contributing valuable data to the field of histological staining.
References
A Researcher's Guide to Comparing Brazilein and Hematoxylin & Eosin Staining Reproducibility
For professionals in research, drug development, and life sciences, the reproducibility of histological staining is paramount for reliable data interpretation. This guide provides a framework for the objective comparison of Brazilein-based staining protocols against the widely used Hematoxylin and Eosin (B541160) (H&E) stain. Due to a lack of direct comparative studies in published literature, this guide offers standardized protocols and a methodology for researchers to generate their own comparative data.
Introduction to Nuclear Stains: this compound and Hematoxylin
This compound is a natural dye derived from the oxidation of brazilin (B1667509), which is extracted from the heartwood of trees like Caesalpinia echinata and Haematoxylon brasiletto.[1] Structurally similar to hematoxylin, this compound is used in histology to stain nuclear chromatin, typically imparting a red color.[1][2] Its staining mechanism involves the formation of dye-metal complexes (lakes), most commonly with aluminum or iron mordants.[1][2] The final color and intensity of this compound staining can be influenced by factors such as the mordant used and the pH of the staining solution.
Hematoxylin, in combination with eosin (H&E), is the most common staining method in histology and histopathology. Hematoxylin, a basic dye, stains acidic or basophilic structures, such as the cell nucleus, a purplish-blue. Eosin, an acidic dye, counterstains basic or acidophilic structures like the cytoplasm and extracellular matrix in varying shades of pink and red. The H&E stain provides a comprehensive overview of tissue morphology and is a gold standard for pathological diagnosis.
Experimental Protocols
To ensure a rigorous and reproducible comparison, detailed and standardized protocols are essential. The following sections outline a recommended protocol for this compound staining and a standard H&E staining procedure.
This compound Staining Protocol (Bensley's Phosphotungstic Acid Brazilin - PTAB)
This protocol is adapted from established methods for using a this compound-based stain.
Reagents:
-
Brazilin solution:
-
Brazilin: 0.1 g
-
Distilled water: 100 ml
-
-
Phosphotungstic acid solution:
-
Phosphotungstic acid: 1 g
-
Distilled water: 100 ml
-
-
Optional ripening agent: Hydrogen peroxide
-
Optional pretreatment: Ammonium (B1175870) stannic chloride solution
Procedure:
-
Solution Preparation:
-
Dissolve the brazilin in a small amount of the distilled water.
-
Dissolve the phosphotungstic acid in the remaining water.
-
Combine the two solutions to create the PTAB staining solution.
-
For ripening, two drops of hydrogen peroxide may be added. Note that the PTAB solution is stable for approximately three days.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Hydrate through two changes each of 100% and 95% ethanol (B145695) for 3 minutes each.
-
Rinse well in distilled water.
-
-
Staining:
-
Place sections in the PTAB solution for 1 to several hours. Staining time may require optimization depending on the tissue type and desired intensity.
-
Wash thoroughly with water.
-
-
Differentiation (Optional):
-
For increased contrast at the expense of finer detail, sections can be briefly pretreated with an ammonium stannic chloride solution before staining.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene and mount with a resinous mounting medium.
-
Hematoxylin and Eosin (H&E) Staining Protocol
This is a standard H&E protocol suitable for paraffin-embedded tissue sections.
Reagents:
-
Harris Hematoxylin solution
-
Eosin Y solution (1% in 80% ethanol)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute or ammonia (B1221849) water
-
Graded alcohols (70%, 95%, 100%)
-
Xylene
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Hydrate through two changes each of 100% and 95% ethanol for 3 minutes each.
-
Rinse well in distilled water.
-
-
Nuclear Staining:
-
Immerse in Harris Hematoxylin for 5-15 minutes.
-
Rinse in running tap water.
-
Differentiate in acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or ammonia water for 30-60 seconds.
-
Wash in running tap water.
-
-
Counterstaining:
-
Counterstain with Eosin Y solution for 1-3 minutes.
-
Wash in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene and mount with a resinous mounting medium.
-
Quantitative Data Presentation and Comparison
To objectively assess the reproducibility and performance of this compound and H&E staining, a quantitative approach is necessary. The following table provides a template for collecting and comparing key performance metrics. These metrics can be derived from digital image analysis of the stained slides.
| Performance Metric | This compound Staining | H&E Staining |
| Nuclear Staining Intensity (Mean Optical Density) | ||
| Nuclear Staining Consistency (Coefficient of Variation of OD) | ||
| Nuclear Specificity (Ratio of Nuclear to Cytoplasmic OD) | ||
| Stain Chromaticity (CIELAB L, a, b* values) | ||
| Inter-batch Reproducibility (Variation across different staining runs) | ||
| Photostability (Change in OD after prolonged light exposure) |
-
Optical Density (OD): A measure of the light absorbed by the stain, which correlates with stain concentration.
-
Coefficient of Variation (CV): A measure of the relative variability of staining intensity across different nuclei. A lower CV indicates higher consistency.
-
CIELAB: A color space that describes all the colors visible to the human eye. L* represents lightness, while a* and b* represent color-opponent dimensions.
Mandatory Visualizations
To visually represent the workflows and logical relationships in this comparative guide, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental Workflow for Comparing this compound and H&E Staining.
Caption: Logical Workflow for Assessing Staining Protocol Reproducibility.
References
A Comparative Guide to Brazilein and Hematoxylin for Histological Staining
For researchers, scientists, and drug development professionals, the choice of histological stains is a critical decision that impacts the visualization and interpretation of tissue morphology. Hematoxylin (B73222) has long been the gold standard for nuclear staining, but its cost and reliance on a consistent supply of Haematoxylum campechianum have prompted the search for effective alternatives. Brazilein, a natural dye derived from the heartwood of various Caesalpinia species, presents a promising, structurally similar alternative. This guide provides a comprehensive evaluation of the cost-effectiveness of this compound compared to Hematoxylin, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Hematoxylin
| Feature | This compound | Hematoxylin |
| Source | Heartwood of Paubrasilia echinata, Biancaea sappan, and other Caesalpinia species[1] | Heartwood of Haematoxylum campechianum (Logwood tree)[2] |
| Active Form | This compound (oxidized form of Brazilin) | Hematein (oxidized form of Hematoxylin) |
| Staining Color | Red to orange-red for nuclei[1] | Blue-purple for nuclei[2] |
| Common Use | Histological nuclear stain, textile dye, ink[1] | Gold standard for nuclear staining in histology (H&E), cytology (Pap stain) |
| Mordant Required | Yes (typically aluminum or iron salts) | Yes (typically aluminum or iron salts) |
Cost-Effectiveness Analysis
To provide a clear comparison of the costs associated with this compound and Hematoxylin, the following table outlines the approximate pricing for the powdered dyes. It is important to note that prices can vary between suppliers and are subject to change.
| Dye | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| Brazilin | Sigma-Aldrich | 5 mg | $184.00 | $36,800.00 |
| 25 mg | $454.00 | $18,160.00 | ||
| Hematoxylin | Thermo Fisher Scientific | 25 g | $109.65 | $4.39 |
| 100 g | $315.65 | $3.16 | ||
| Sigma-Aldrich | 25 g | $144.00 | $5.76 | |
| 100 g | $438.00 | $4.38 | ||
| The Lab Depot | 25 g | $445.45 | $17.82 | |
| 100 g | $1,374.29 | $13.74 |
Note: While the price per gram for pure Brazilin is significantly higher than for Hematoxylin, it is recommended that Brazilin be substituted for Hematoxylin in hemalum formula at double the concentration. This, combined with the potential for sourcing Brazilin from more readily available Caesalpinia species, may influence the overall cost-effectiveness. Further research into bulk sourcing and optimized staining protocols for Brazilin is warranted.
Performance Characteristics
A direct quantitative comparison of staining performance in modern literature is limited. However, historical and qualitative data provide valuable insights:
| Performance Metric | This compound | Hematoxylin | Supporting Data/Observations |
| Staining Time | Slower; requires several hours (3-16 hours) for optimal results in some historical protocols. | Faster; typically 5-15 minutes for standard protocols. | Hickson (1901) noted that Brazilin stains much more slowly than iron-hematoxylin. |
| Staining Specificity | Primarily a chromatin stain, but can also stain cytoplasmic components, sometimes resulting in double or triple staining effects. | Primarily a nuclear stain, with high specificity for chromatin. | Hickson (1901) described Brazilin as a "definite chromatin stain" that can also differentiate cytoplasmic granules in different colors. |
| Color Contrast | Provides a red color to nuclei, offering a different color palette for multiplexing or specific visualization needs. | Provides the classic blue-purple nuclear stain, which offers excellent contrast with pink eosin (B541160) counterstains. | The red nuclear stain of Brazilin can be advantageous in certain contexts where a blue stain is not desired. |
| Stability | This compound is reported to be more acid-sensitive than hematein. | Hematein-based stains are generally stable, though they can fade over time. | The difference in acid sensitivity may impact the differentiation steps in staining protocols. |
Experimental Protocols
Detailed methodologies for the preparation and use of both this compound and Hematoxylin staining solutions are provided below.
Hematoxylin Staining Protocols
1. Harris Hematoxylin Preparation
-
Reagents:
-
Hematoxylin powder: 5 g
-
Absolute ethanol: 50 ml
-
Potassium aluminum sulfate (B86663) (alum): 100 g
-
Distilled water: 1000 ml
-
Mercuric oxide (red): 2.5 g (or Sodium iodate (B108269): 0.5 g as a less toxic alternative)
-
Glacial acetic acid: 40 ml (optional, for sharper nuclear staining)
-
-
Procedure:
-
Dissolve the hematoxylin in the ethanol.
-
Dissolve the alum in the distilled water, with the aid of heat.
-
Combine the two solutions and bring to a rapid boil.
-
Remove from heat and slowly add the mercuric oxide or sodium iodate. The solution will turn a dark purple.
-
Cool the solution rapidly by plunging the flask into cold water or ice.
-
Once cool, add the glacial acetic acid if desired.
-
The stain is ready for use once it has cooled and should be filtered before each use.
-
2. Mayer's Hematoxylin Preparation
-
Reagents:
-
Hematoxylin powder: 1 g
-
Distilled water: 1000 ml
-
Potassium aluminum sulfate (alum): 50 g
-
Sodium iodate: 0.2 g
-
Citric acid: 1 g
-
Chloral (B1216628) hydrate: 50 g
-
-
Procedure:
-
Dissolve the hematoxylin and alum in the distilled water with gentle heating.
-
Add the sodium iodate and citric acid and bring the solution to a boil for 5 minutes.
-
Cool the solution and then add the chloral hydrate.
-
The solution is ready to use and should be filtered before use.
-
General Hematoxylin and Eosin (H&E) Staining Workflow
-
Deparaffinization and Rehydration: Xylene (2 changes), 100% Ethanol (2 changes), 95% Ethanol, 70% Ethanol, Distilled water.
-
Hematoxylin Staining: Stain in Harris or Mayer's Hematoxylin for 5-15 minutes.
-
Washing: Wash in running tap water.
-
Differentiation: Dip in 1% acid alcohol to remove excess stain.
-
Bluing: Dip in a weak alkaline solution (e.g., Scott's tap water substitute or dilute ammonia (B1221849) water) to turn the nuclei blue.
-
Washing: Wash in running tap water.
-
Counterstaining: Stain in Eosin Y solution for 1-3 minutes.
-
Dehydration and Clearing: 95% Ethanol, 100% Ethanol (2 changes), Xylene (2 changes).
-
Mounting: Mount with a permanent mounting medium.
Brazilin Staining Protocol (Adapted from Hickson, 1901)
This historical protocol uses an iron mordant and provides a basis for experimentation with Brazilin staining.
-
Solutions:
-
Mordant: 1% iron alum (ferric ammonium (B1175870) sulfate) in 70% alcohol.
-
Staining Solution: 0.5% Brazilin in 70% alcohol.
-
-
Procedure:
-
Bring tissue sections to 70% alcohol.
-
Place sections in the 1% iron alum solution for 1 to 3 hours.
-
Briefly wash the sections in 70% alcohol.
-
Stain in the 0.5% Brazilin solution for 3 to 16 hours. Staining time will vary depending on the tissue and desired intensity.
-
Wash the sections in 70% alcohol.
-
Dehydrate through ascending grades of alcohol, clear in xylene, and mount.
-
Visualizing Signaling Pathways and Experimental Workflows
Experimental Workflow for Immunohistochemistry with Hematoxylin Counterstain
The following diagram illustrates a typical workflow for immunohistochemistry (IHC) where Hematoxylin is used as a counterstain to visualize cell nuclei in the context of protein expression analysis, such as for components of a signaling pathway.
NF-κB Signaling Pathway and the Role of Nuclear Staining
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis. Its dysregulation is implicated in many diseases, including cancer and inflammatory disorders. A key event in the canonical NF-κB pathway is the translocation of the p65/p50 heterodimer from the cytoplasm to the nucleus. Histological techniques are vital for visualizing this translocation.
The diagram below illustrates the canonical NF-κB signaling pathway. Nuclear stains like Hematoxylin or Brazilin are essential for identifying the nucleus, where the activated NF-κB translocates to exert its function as a transcription factor. This compound has been shown to inhibit this pathway by impeding IKK activation, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Conclusion
This compound presents a viable, albeit currently more expensive, alternative to Hematoxylin for nuclear staining in histology. Its distinct red staining offers a different aesthetic and potential advantages in specific contexts. While historical protocols suggest longer staining times, modern optimization could potentially shorten these. The significantly higher cost of purified Brazilin is a major drawback; however, its potential for in-house extraction from various plant sources could mitigate this for some laboratories.
For researchers in fields such as inflammation and cancer biology, this compound's known inhibitory effects on signaling pathways like NF-κB offer an intriguing dual functionality as both a stain and a potential therapeutic agent. Further comparative studies are needed to provide quantitative data on staining intensity, photostability, and long-term stability to fully assess the cost-effectiveness and performance of Brazilin as a modern histological stain.
References
- 1. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 [journal.waocp.org]
- 2. This compound Impedes IKK Activation by Disrupting RIPK1 Polyubiquitination, Increasing Apoptotic Susceptibility in Cells with Constitutively Active NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Brazilein: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of brazilein, ensuring the safety of laboratory personnel and the protection of our environment.
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental responsibility. This compound, a natural dye and biological stain, requires careful handling and a structured disposal plan due to its potential hazards. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent risks associated with this compound. The related compound, brazilin, is classified as an irritant.
Hazard Classification:
-
Skin Irritation
-
Serious Eye Irritation
-
May cause respiratory irritation
While specific toxicity data for this compound is limited, data for the closely related compound, brazilin, provides a useful reference for assessing potential hazards.
Quantitative Toxicity Data for Brazilin
| Route of Administration | Species | Dose | Effect |
| Oral | Mouse | 10 mg/kg | Toxic Dose Low (TDLO) |
| Intraperitoneal | Mouse | 1,500 mg/kg | Lethal Dose 50 (LD50) |
Source: Safety Data Sheet for Brazilin.
Given its irritant nature and the cytotoxic effects of this compound observed in various cancer cell lines, it is prudent to handle it as a hazardous chemical and ensure that its disposal route prevents environmental contamination.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
Experimental Protocol: this compound Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Identification: All waste containing this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., filter paper, pipette tips, vials).
-
Spill cleanup materials.
-
-
Waste Container Selection:
-
Use a dedicated, leak-proof, and chemically compatible container for solid this compound waste. A high-density polyethylene (B3416737) (HDPE) container with a secure screw-top lid is recommended.
-
For liquid waste containing this compound, use a compatible, shatter-resistant container.
-
Ensure the container is in good condition, free from cracks or residues on the exterior.
-
-
Waste Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound Waste" and list any other chemical constituents and their approximate percentages.
-
Include the date when the first waste was added to the container.
-
-
Waste Storage:
-
Store the sealed waste container in a designated and properly marked satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Do not store incompatible chemicals in close proximity. This compound is known to be incompatible with strong oxidizing agents.
-
Disposal of Empty this compound Containers
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or water, depending on the formulation of the this compound product used).
-
Rinsate Collection: Collect the rinsate from all three rinses and manage it as hazardous liquid waste.
-
Container Disposal: Once decontaminated, deface or remove the original product label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Handling this compound Spills
-
Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, contain the powder or liquid to prevent it from spreading.
-
Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Important Considerations
-
Regulatory Compliance: Always adhere to your local, state, and federal regulations for hazardous waste disposal. Institutional policies may also have specific requirements.
-
Consult Your EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource for guidance on chemical waste disposal. Consult them with any questions or for clarification on procedures.
-
Waste Minimization: As a best practice, only prepare the amount of this compound solution needed for your experiment to minimize waste generation.
By following these procedures, you contribute to a safer laboratory environment and ensure that your research practices are environmentally sound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
